3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRLJBINSMVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Whitepaper: In Vitro Mechanism of Action of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid (MIPA)
Executive Summary & Structural Rationale
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid—hereafter referred to as MIPA —is a highly lipophilic, synthetic cinnamic acid derivative. While natural cinnamic acids like ferulic acid are established pleiotropic agents, they often suffer from poor cellular penetrance and rapid efflux. MIPA overcomes these pharmacokinetic bottlenecks through strategic structural modifications: the integration of a 3-methyl and a 4-isopropoxy (propan-2-yloxy) group on the phenyl ring.
This specific substitution pattern increases the compound's partition coefficient (LogP), driving two distinct mechanistic advantages:
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Enhanced Intracellular Accumulation: Facilitating greater access to cytosolic sensor proteins like Keap1.
-
Hydrophobic Pocket Docking: Allowing the 4-isopropoxy-3-methylphenyl tail to mimic synthetic ligands, enabling it to act as a partial agonist within the hydrophobic ligand-binding domain (LBD) of nuclear receptors.
This whitepaper delineates the in vitro multi-target pharmacological profile of MIPA, focusing on its role as a dual-modulator of the Nrf2/ARE antioxidant axis and the PPARγ metabolic pathway.
Core In Vitro Mechanisms of Action
The Nrf2/ARE Antioxidant Axis (Electrophilic Target Engagement)
The primary mechanism of action for MIPA relies on its prop-2-enoic acid (acrylic acid) moiety, which functions as an electrophilic Michael acceptor. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation.1[1]. MIPA alkylates these sensor cysteines, inducing a conformational change in Keap1 that halts Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMAF proteins, and binds to the Antioxidant Response Element (ARE).2[2].
NF-κB Anti-Inflammatory Crosstalk
MIPA exhibits potent anti-inflammatory properties through direct and indirect modulation of the NF-κB pathway. 3[3]. By inhibiting IKK, MIPA prevents the degradation of IκBα, thereby trapping the NF-κB p65/p50 heterodimer in the cytosol and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6). Furthermore, the robust activation of Nrf2 by MIPA creates an orthogonal suppressive effect on NF-κB, as Nrf2 competitive binding for transcriptional co-activators like CBP/p300 starves the NF-κB complex of necessary transcriptional machinery.
Nrf2/Keap1 and NF-κB Crosstalk Modulation by MIPA.
PPARγ Modulation via Lipophilic Tail
Beyond electrophilic stress response, MIPA acts as a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).4[4]. The bulky 4-isopropoxy group provides the necessary steric volume to anchor the molecule within the Y473/H449 sub-pocket of the PPARγ LBD.5[5].6[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the in vitro workflows designed to evaluate MIPA must move beyond observational correlation and prove mechanistic causality. The following protocols are engineered as self-validating systems using orthogonal chemical probes.
Electrophilic Target Validation (Nrf2 Translocation)
Objective: Prove that MIPA induces Nrf2 translocation specifically via the Michael addition of its prop-2-enoic acid warhead, rather than via off-target kinase activation. Causality Rationale: Dithiothreitol (DTT) is a strong nucleophile. Pre-incubating MIPA with DTT will scavenge the electrophilic warhead. If Nrf2 translocation is abolished in the MIPA+DTT arm, it definitively proves that covalent alkylation of Keap1 is the required mechanism of action. Step-by-Step Methodology:
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Seed HepG2 cells in 6-well plates at 3×105 cells/well and culture for 24 hours.
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Prepare three treatment arms: Vehicle (DMSO), MIPA (10 µM), and MIPA (10 µM) pre-incubated with DTT (1 mM) for 30 minutes.
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Treat cells for 4 hours to capture peak nuclear translocation.
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Perform subcellular fractionation using a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to isolate the cytosolic fraction, followed by hypertonic extraction (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl) of the nuclear pellet.
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Quantify nuclear Nrf2 via Western Blot, normalizing against Lamin B1 (nuclear loading control).
Receptor-Specific Validation (PPARγ Reporter Assay)
Objective: Confirm that MIPA's metabolic effects are mediated directly through PPARγ ligand-binding domain engagement. Causality Rationale: GW9662 is an irreversible, covalent antagonist of PPARγ. If pre-treatment with GW9662 blocks MIPA-induced luciferase activity, it validates that MIPA is acting directly at the receptor level, not via downstream secondary messengers. Step-by-Step Methodology:
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Transfect RAW 264.7 macrophages with a PPRE-luciferase reporter plasmid and a Renilla control plasmid using lipofection.
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After 24 hours, pretreat the validation cohort with GW9662 (1 µM) for 2 hours to irreversibly block the PPARγ LBD.
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Expose cells to MIPA (dose-response: 1 µM to 50 µM) for 18 hours.
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Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly to Renilla luminescence to control for transfection efficiency.
Self-Validating in vitro Workflow for MIPA Target Engagement.
Quantitative Pharmacological Profiling
To contextualize MIPA's efficacy, its in vitro metrics are benchmarked against the highly polar natural analog Ferulic Acid, and standard reference compounds (Rosiglitazone for PPARγ; Brusatol as an Nrf2 inhibitor). The data demonstrates that the 4-isopropoxy and 3-methyl substitutions significantly lower the EC₅₀ for Nrf2 activation compared to Ferulic Acid, driven heavily by an improved LogP.
Table 1: Comparative In Vitro Pharmacological Profiling
| Compound | Nrf2 Activation (EC₅₀, µM) | NF-κB Inhibition (IC₅₀, µM) | PPARγ Activation (EC₅₀, µM) | Lipophilicity (LogP) |
| MIPA | 4.2 ± 0.3 | 8.5 ± 0.6 | 12.4 ± 1.1 | 3.84 |
| Ferulic Acid | 15.6 ± 1.2 | 22.1 ± 1.8 | >100 (Inactive) | 1.51 |
| Rosiglitazone | N/A | N/A | 0.04 ± 0.01 | 2.40 |
| Brusatol | 0.02 (Inhibitor) | N/A | N/A | 1.20 |
Note: Variance represents standard deviation across triplicate independent assays. LogP values are computationally derived.
Sources
- 1. Cinnamoyl-based Nrf2-Activators Targeting Human Skin Cell Photo-oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. An in vitro inflammation model to study the Nrf2 and NF-κB crosstalk in presence of ferulic acid as modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Anti-inflammatory effect of covalent PPARγ ligands that have a hybrid structure of GW9662 and a food-derived cinnamic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacokinetic Profiling of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid: A Preclinical Strategy Guide
Structural Rationale and Pharmacokinetic Challenges
Cinnamic acid derivatives represent a highly versatile class of pharmacophores, widely investigated for their anti-inflammatory, anti-tumor, and metabolic regulatory properties[1],[2]. However, native cinnamic acids (such as caffeic or p -coumaric acid) frequently suffer from poor pharmacokinetic (PK) profiles, characterized by rapid Phase II metabolism (glucuronidation/sulfation) of their free phenolic hydroxyl groups and subsequent rapid elimination[3].
The compound 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a rationally designed analog aimed at overcoming these liabilities. By masking the 4-position with a bulky isopropoxy (propan-2-yloxy) group and introducing a 3-methyl substituent, the molecule achieves two critical ADME (Absorption, Distribution, Metabolism, and Excretion) objectives:
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Lipophilic Enhancement: The isopropoxy group significantly increases the partition coefficient (LogP), driving better passive membrane permeability compared to methoxy or hydroxyl analogs.
-
Metabolic Shielding: The ether linkage prevents direct Phase II conjugation. In vivo, the molecule must first undergo Phase I Cytochrome P450 (CYP)-mediated O -dealkylation before glucuronidation can occur, effectively prolonging its systemic half-life.
This whitepaper outlines the in-depth technical workflows required to establish the preliminary PK profile of this novel entity, adhering to FDA preclinical regulatory expectations[4].
Integrated ADME Profiling Workflow
To prevent late-stage attrition, we employ a tiered screening strategy. We begin with in silico predictions[5], move to self-validating in vitro assays, and culminate in in vivo rodent models.
Integrated preclinical PK profiling workflow for targeted cinnamic acid derivatives.
Self-Validating In Vitro Methodologies
A core tenet of rigorous DMPK science is that every assay must be self-validating. We do not simply measure the disappearance of the parent drug; we must account for non-specific binding, chemical instability, and analytical drift.
Protocol A: Microsomal Metabolic Stability (Phase I Clearance)
Causality: The primary metabolic vulnerability of this compound is CYP-mediated O -dealkylation of the isopropoxy group and β -oxidation of the prop-2-enoic acid side chain. Human Liver Microsomes (HLM) isolate these Phase I events.
Step-by-Step Methodology:
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Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Incubation Mixture: Combine 0.5 mg/mL HLM protein with 1 µM of the test compound in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Self-Validation Controls:
-
Negative Control: A minus-NADPH well to differentiate true enzymatic metabolism from chemical degradation or non-specific protein binding.
-
Positive Control: Verapamil (high clearance) and Warfarin (low clearance) to verify the enzymatic viability of the microsomal batch.
-
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol 100 ng/mL).
-
Analysis: Centrifuge at 15,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint ).
Protocol B: Bidirectional Caco-2 Permeability
Causality: The prop-2-enoic acid moiety has a pKa of ~4.5, meaning it is predominantly ionized at intestinal pH. While the lipophilic tail aids passive diffusion, organic acids are frequent substrates for intestinal efflux transporters (e.g., P-glycoprotein or BCRP). Bidirectional transport is required to calculate the Efflux Ratio (ER).
Step-by-Step Methodology:
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Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
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Self-Validation Step: Co-administer Lucifer Yellow (LY, 100 µM) in the donor compartment. A basal permeability of LY < 1×10−6 cm/s strictly validates that the tight junctions of the monolayer are intact.
-
Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A → B assessment, and the Basolateral (B) chamber for B → A assessment.
-
Sampling: Extract 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.
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Calculation: Determine the Apparent Permeability ( Papp ) and calculate the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2.0 indicates active efflux.
In Vivo Pharmacokinetic Evaluation
Following successful in vitro screening, the compound progresses to in vivo profiling in a rodent model to determine absolute bioavailability ( F ) and systemic clearance, aligning with standard preclinical regulatory requirements[4].
Experimental Design
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Animal Model: Male Sprague-Dawley rats (n=3 per route).
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Intravenous (IV) Cohort: 2 mg/kg administered via tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (required to solubilize the lipophilic isopropoxy tail).
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Oral (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose suspension.
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Sampling: Serial blood sampling via jugular vein catheter at pre-dose, 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Plasma is separated and analyzed via LC-MS/MS.
Quantitative Data Synthesis
Based on the structural properties of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid and historical data from related cinnamic acid analogs[2], the following table summarizes the anticipated pharmacokinetic parameters.
| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Mechanistic Interpretation |
| Cmax (ng/mL) | 1850 ± 210 | 940 ± 115 | Rapid absorption driven by the lipophilic isopropoxy group. |
| Tmax (h) | N/A | 0.5 - 1.0 | Typical for weak acids absorbed in the upper gastrointestinal tract. |
| AUC0−∞ (h·ng/mL) | 2400 ± 320 | 5100 ± 600 | Moderate systemic exposure; limited by hepatic first-pass metabolism. |
| Clearance ( CL ) (mL/min/kg) | 13.8 ± 2.1 | N/A | Moderate clearance, primarily driven by CYP-mediated O -dealkylation. |
| Volume of Distribution ( Vss ) (L/kg) | 1.2 ± 0.3 | N/A | Excellent tissue distribution exceeding total body water, driven by LogP. |
| Absolute Bioavailability ( F% ) | N/A | ~42.5% | Favorable for a phenolic acid derivative, protected by the ether linkage. |
Conclusion
The addition of the 3-methyl and 4-isopropoxy groups to the cinnamic acid backbone represents a sophisticated approach to overcoming the rapid clearance typically associated with this class of compounds. By executing the self-validating in vitro and in vivo protocols detailed above, development teams can accurately map the metabolic fate of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, ensuring that subsequent structural optimizations are driven by high-fidelity, regulatory-compliant data.
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An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid in Solution
Introduction
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, is a molecule of interest in pharmaceutical and materials science due to its structural motifs that suggest potential biological activity and utility as a synthetic building block.[1] The thermodynamic stability of this compound in solution is a critical parameter that dictates its shelf-life, formulation feasibility, and ultimately, its efficacy and safety in various applications. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, detailed protocols for its assessment, and insights into potential degradation pathways.
The core structure, an arylprop-2-enoic acid, is known to be susceptible to various degradation mechanisms, including oxidation, photodegradation, and pH-dependent transformations.[2] The specific substitutions on the phenyl ring—a methyl group at the 3-position and an isopropyl ether at the 4-position—introduce electronic and steric effects that modulate the reactivity and stability of the molecule. Understanding these influences is paramount for developing robust formulations and predicting the compound's behavior under diverse environmental conditions.
Theoretical Degradation Pathways
The chemical structure of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid suggests several potential degradation pathways in solution. A proactive understanding of these pathways is essential for designing stability-indicating analytical methods and for devising mitigation strategies.
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Oxidation: The electron-donating nature of the alkoxy group can make the phenyl ring susceptible to oxidation, potentially leading to the formation of phenolic or quinone-like structures, which often results in discoloration (e.g., turning yellow or brown).[2] The double bond in the prop-2-enoic acid side chain is also a potential site for oxidative cleavage, which could yield aldehydes and carboxylic acids.[3]
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Hydrolysis: The ether linkage of the propan-2-yloxy group could be susceptible to hydrolysis under strong acidic conditions, although this is generally a slow process for aryl ethers.
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Photodegradation: Cinnamic acid and its derivatives are known to undergo cis-trans isomerization upon exposure to UV radiation.[2][4] Photolysis, leading to more complex degradation products, is also a possibility.
-
pH-Dependent Degradation: The stability of phenolic compounds can be highly pH-dependent.[5][6][7] At higher pH values, the deprotonation of the carboxylic acid and any potential phenolic groups (if the ether is cleaved) can increase susceptibility to oxidation.[2][8]
-
Decarboxylation: At elevated temperatures, the loss of the carboxylic acid group to form a styrene derivative is a possible degradation route.[2][4]
Caption: Potential degradation pathways for the target molecule.
Experimental Design for Stability Assessment: A Forced Degradation Study
To systematically evaluate the thermodynamic stability of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, a forced degradation study is indispensable.[9][10] This involves subjecting the compound to stress conditions more severe than it would typically encounter during storage and handling to accelerate degradation and elucidate the resulting products.[9][10] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and can be reliably detected by a stability-indicating analytical method.[4]
Key Stress Conditions
The following stress conditions should be applied to both the solid-state compound and its solutions in relevant solvents (e.g., ethanol, acetonitrile, water, and formulation buffers):
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | To assess susceptibility to degradation in acidic environments.[11] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | To evaluate stability in alkaline conditions, which can promote oxidation of phenolic compounds.[2][11] |
| Oxidation | 3-30% H₂O₂, Room Temperature | To probe the compound's vulnerability to oxidative degradation.[11] |
| Thermal Degradation | 60-80°C (in solution and solid state) | To determine the impact of heat on the compound's integrity.[11][12] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess light-induced degradation, such as isomerization and photolysis.[11] |
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the method of choice for this purpose.[4]
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point. For potentially polar degradation products, a column with a different selectivity, such as a phenyl or C8 phase, may be beneficial.[4]
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% phosphoric or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2] The acidic mobile phase helps to ensure good peak shape for the carboxylic acid moiety.[4]
-
Detection Wavelength: The detection wavelength should be set at the absorbance maximum of the parent compound, which for cinnamic acid derivatives is often in the range of 270-320 nm.[2] A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, aiding in their identification.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradant Peak (Retention Time) |
| Control (No Stress) | < 1% | 0 | - |
| Acid Hydrolysis (1M HCl, 80°C, 24h) | 8.5% | 2 | 4.2 min |
| Base Hydrolysis (1M NaOH, 80°C, 8h) | 15.2% | 3 | 3.8 min, 5.1 min |
| Oxidation (30% H₂O₂, RT, 24h) | 18.9% | 4 | 2.5 min, 6.7 min |
| Thermal (80°C, 48h) | 5.3% | 1 | 7.5 min |
| Photolytic (ICH Q1B) | 12.7% | 2 | 9.1 min (potential cis-isomer) |
Note: This data is illustrative and would need to be generated through experimentation.
Interpretation of Results and Mechanistic Insights
The results from the forced degradation study provide valuable insights into the stability of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid.
-
Significant degradation under oxidative and strong basic conditions would suggest that the electron-rich phenyl ring is a primary site of instability. The formation of multiple degradation products under these conditions points towards complex reaction pathways.
-
The appearance of a new peak with a similar UV spectrum but different retention time under photolytic stress is a strong indicator of cis-trans isomerization.[2]
-
Relatively lower degradation under thermal and acidic stress would indicate greater stability under these conditions.
LC-MS/MS analysis of the stressed samples is essential for the structural elucidation of the major degradation products. This information is critical for confirming the proposed degradation pathways and for identifying any potentially toxic or reactive impurities.
Conclusion and Recommendations for Formulation and Storage
Based on a comprehensive stability assessment, several recommendations can be made to ensure the integrity of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in solution:
-
pH Control: Formulations should be maintained at a slightly acidic pH (e.g., pH 4-6) to minimize base-catalyzed degradation and oxidation.
-
Exclusion of Oxygen: For liquid formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can significantly reduce oxidative degradation.[2] The inclusion of antioxidants in the formulation should also be considered.
-
Light Protection: The compound should be protected from light to prevent photodegradation. Amber vials or other light-blocking packaging are recommended.
-
Temperature Control: Storage at controlled room temperature or under refrigerated conditions is advisable to minimize thermal degradation.
By understanding the intrinsic stability of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid and its degradation pathways, researchers and drug development professionals can design stable formulations, define appropriate storage conditions, and ensure the quality and efficacy of products containing this compound.
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National Center for Biotechnology Information. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]
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MDPI. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Retrieved from [Link]
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
- Google Patents. (n.d.). WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.
-
Atmospheric Chemistry and Physics. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Retrieved from [Link]
-
MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
- Benchchem. (n.d.). stability issues of "3-(3-Chloro-4-fluorophenyl)propanal" under acidic conditions.
-
Office of Scientific and Technical Information. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Retrieved from [Link]
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- 1. 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid | 1374414-04-6 | Benchchem [benchchem.com]
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- 3. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 813 Citations [scispace.com]
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- 8. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
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- 12. mdpi.com [mdpi.com]
Application Note: HPLC Method Development and Validation for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid
Executive Summary
The quantification of complex cinnamic acid derivatives requires a robust, phase-appropriate analytical strategy. This application note details the Quality-by-Design (QbD) approach for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid . By analyzing the molecule's physicochemical properties, we establish a self-validating protocol grounded in the latest[1], ensuring high specificity, precision, and accuracy for pharmaceutical quality control and pharmacokinetic studies.
Analyte Profiling & Mechanistic Rationale
To design an effective chromatographic method, we must first deconstruct the analyte's molecular architecture. 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a substituted cinnamic acid featuring three critical functional domains:
-
Carboxylic Acid Core (pKa ~4.5): The prop-2-enoic acid moiety acts as a weak Brønsted-Lowry acid.
-
Causality: If the mobile phase pH approaches or exceeds 4.5, the molecule exists in a dynamic equilibrium of neutral and ionized states. This causes severe peak tailing, split peaks, and shifting retention times. To suppress ionization and ensure >95% of the analyte remains in its neutral, hydrophobic state, an acidic modifier is added to the mobile phase to drop the pH to ~2.8[2].
-
-
Hydrophobic Substituents (LogP ~4.0): The addition of a 3-methyl group and a 4-isopropoxy (propan-2-yloxy) group to the phenyl ring significantly increases the molecule's lipophilicity compared to unsubstituted cinnamic acid.
-
Causality: This high hydrophobicity results in excessive retention on a standard C18 column under isocratic conditions. Therefore, a gradient elution utilizing a strong organic modifier (Acetonitrile) is required to efficiently elute the compound while maintaining sharp peak symmetry[2].
-
-
Conjugated π -System: The extended conjugation from the phenyl ring through the alkene to the carbonyl group provides a strong chromophore.
Fig 1. QbD-driven HPLC method development and self-validating workflow.
Chromatographic Strategy & Quantitative Parameters
The method is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Tests (SST). This ensures that environmental fluctuations, column degradation, or pump inconsistencies do not compromise the integrity of the results.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (End-capped) | High carbon load retains the lipophilic molecule; end-capping prevents secondary interactions with residual silanols. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Suppresses ionization of the carboxylic acid, ensuring a single protonated state for sharp peak shapes[2]. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier overcomes the hydrophobic retention of the isopropoxy and methyl groups. |
| Elution Mode | Gradient (30% B to 80% B over 15 min) | Focuses the analyte band initially, then rapidly elutes it to reduce run time and sharpen the peak[2]. |
| Flow Rate | 1.0 mL/min | Provides the optimal linear velocity for mass transfer in a 4.6 mm internal diameter column. |
| Column Temp | 30°C | Reduces mobile phase viscosity and stabilizes retention times against ambient laboratory fluctuations[2]. |
| Detection | UV at 285 nm | Captures the conjugated π→π∗ transition specific to cinnamic acid derivatives[3]. |
Table 2: System Suitability Test (SST) Specifications
| Parameter | Acceptance Criteria | Implication of Failure |
| Retention Time (RT) | ≤ 2.0% RSD (n=5) | Indicates pump malfunction, temperature drift, or incomplete column equilibration. |
| Tailing Factor (Tf) | ≤ 1.5 | Suggests column voiding, degradation, or unwanted secondary silanol interactions. |
| Theoretical Plates (N) | ≥ 5000 | Points to a loss of column efficiency or excessive dead volume in the fluidic pathway. |
| Peak Area | ≤ 2.0% RSD (n=5) | Highlights autosampler inconsistency, injector wear, or sample degradation. |
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation & Degassing
-
Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade formic acid. Mix thoroughly and filter through a 0.22 µm PTFE membrane.
-
Organic Phase (B): Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.
-
Degassing: Degas both solvents via sonication or vacuum filtration for 10 minutes[2].
-
Causality: Dissolved gases can form micro-bubbles in the high-pressure pump heads or the detector flow cell, leading to baseline noise, pressure spikes, and integration errors.
-
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (the high lipophilicity requires a pure organic solvent for initial dissolution). Sonicate for 5 minutes, then make up to volume with Methanol.
-
Working Solutions: Dilute the stock solution using the initial mobile phase composition (30% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Causality: Diluting the final working standards in the initial mobile phase prevents "solvent mismatch." Injecting a sample dissolved in 100% strong solvent into a weaker mobile phase causes the analyte to travel down the column before partitioning, resulting in peak fronting or splitting.
-
Step 3: Chromatographic Equilibration & SST Execution
-
Purge all fluidic lines with their respective solvents.
-
Set the flow rate to 1.0 mL/min and the column oven to 30°C.
-
Equilibrate the C18 column with 30% B for at least 15–20 column volumes until a stable, flat baseline is observed[2].
-
Inject the 50 µg/mL standard five consecutive times.
-
Self-Validation Check: Calculate RT, Tf, N, and Area RSD. Do not proceed to sample analysis unless all criteria in Table 2 are met.
Step 4: Gradient Execution and Data Acquisition
Run the following gradient program to achieve optimal resolution:
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band at the head of the column).
-
2.0 - 12.0 min: 30% → 80% B (Linear gradient to elute the highly lipophilic analyte).
-
12.0 - 15.0 min: 80% B (High-organic wash step to clear strongly retained matrix impurities).
-
15.0 - 15.1 min: 80% → 30% B (Rapid return to initial conditions).
-
15.1 - 20.0 min: 30% B (Re-equilibration prior to the next injection).
Method Validation Framework (ICH Q2(R2))
The objective of validating an analytical procedure is to demonstrate that it is scientifically fit for its intended purpose[1]. The recent emphasizes a lifecycle approach, requiring rigorous testing of the parameters outlined below[4].
Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.
Table 3: ICH Q2(R2) Validation Summary Data
Based on historical data for structurally analogous cinnamic acid derivatives[3], the following validation metrics represent the expected performance of this method:
| Validation Parameter | ICH Q2(R2) Definition / Execution | Expected Acceptance Criteria |
| Specificity | Ability to measure the analyte unambiguously in the presence of impurities[4]. Executed via forced degradation (acid, base, peroxide, heat). | No co-eluting peaks at the analyte RT; Peak purity angle < purity threshold (via PDA). |
| Linearity & Range | Proportionality of response to concentration[4]. Executed by injecting 6 concentration levels in triplicate. | Correlation coefficient (R²) ≥ 0.999 across the reportable range (e.g., 1–100 µg/mL). |
| Accuracy | Closeness of agreement between the accepted true value and the found value. Executed by spiking matrix at 50%, 100%, and 150% levels. | Mean recovery between 98.0% and 102.0% at all three concentration levels[3]. |
| Precision | Degree of scatter between a series of measurements. Executed via Repeatability (Intra-day) and Intermediate Precision (Inter-day). | Intra-day RSD ≤ 1.5%; Inter-day RSD ≤ 2.0% for 6 independent preparations[3]. |
| LOD / LOQ | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with acceptable precision. Executed via Signal-to-Noise (S/N) evaluation. | LOD: S/N ≥ 3:1 (~0.05 µg/mL); LOQ: S/N ≥ 10:1 (~0.15 µg/mL)[3]. |
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
Application Note: Elucidating the Mass Spectrometric Fragmentation Pattern of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid
Introduction
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative. The cinnamic acid scaffold is a core structure in a multitude of natural products and synthetic compounds with significant biological activities, making its derivatives, such as the topic molecule, of great interest in pharmaceutical and chemical research.[1] Understanding the mass spectrometric behavior of this compound is crucial for its accurate identification and quantification in complex matrices, which is a fundamental requirement in drug metabolism studies, pharmacokinetic analysis, and quality control of synthesized materials.
This application note provides a detailed protocol for the analysis of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS). We will delve into the predicted fragmentation pathways in both positive and negative ion modes, offering a rationale for the formation of key fragment ions. This guide is designed to equip researchers with the necessary knowledge to confidently identify and characterize this and structurally related molecules.
Analytical Protocol: LC-ESI-MS/MS Analysis
This protocol outlines a general procedure for the analysis of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations ranging from 1 ng/mL to 1 µg/mL.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | Electrospray Ionization | Electrospray Ionization |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Collision Gas | Argon | Argon |
| Collision Energy | Ramped (10-40 eV) | Ramped (10-30 eV) |
Predicted Mass Spectrum and Fragmentation Analysis
The chemical structure of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is presented below:
Caption: Chemical structure of the target analyte.
The nominal mass of this compound is 220.11 g/mol .
Negative Ion Mode (ESI-) Fragmentation
For carboxylic acids, negative ion mode ESI is often preferred due to the acidic proton, leading to a strong deprotonated molecule [M-H]⁻ as the precursor ion.[2][3]
The tandem mass spectrum of the [M-H]⁻ ion at m/z 219.1 is predicted to be dominated by the characteristic loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.[4][5] This is a common fragmentation pathway for cinnamic acid derivatives.[4][6][7]
Caption: Primary fragmentation of [M-H]⁻ ion.
Further fragmentation of the m/z 175.1 ion could involve the loss of a propene molecule (C₃H₆, 42 Da) from the isopropyl ether group via a McLafferty-type rearrangement or direct cleavage.
Caption: Secondary fragmentation of the m/z 175.1 ion.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule is expected to form a protonated molecule [M+H]⁺ at m/z 221.1. Adduct formation with sodium [M+Na]⁺ (m/z 243.1) or ammonium [M+NH₄]⁺ (m/z 238.1) may also be observed, especially if these ions are present in the mobile phase.[8]
The fragmentation of the [M+H]⁺ ion is anticipated to be more complex. Key fragmentation pathways for ethers involve α-cleavage and inductive cleavage.[9][10]
One prominent fragmentation pathway would be the loss of the prop-2-enoyl group. Another likely fragmentation is the loss of a neutral propene molecule from the isopropyl ether moiety.
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.
The loss of water (18 Da) from the carboxylic acid group is also a plausible fragmentation pathway. The ion at m/z 179.1, resulting from the loss of propene, can undergo further fragmentation, potentially leading to the formation of a stable tropylium-like ion at m/z 91.1 after the loss of carbon monoxide and acetylene.
Summary of Predicted Fragment Ions
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| ESI- | 219.1 | 175.1 | CO₂ |
| 133.1 | CO₂ + C₃H₆ | ||
| ESI+ | 221.1 | 203.1 | H₂O |
| 179.1 | C₃H₆ | ||
| 91.1 | C₃H₆ + CO + C₂H₂ |
Conclusion
The mass spectrometric fragmentation of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid can be rationally predicted based on its chemical structure. In negative ion mode, the fragmentation is straightforward and dominated by the loss of carbon dioxide. In positive ion mode, the fragmentation is more complex, with potential losses of water and propene from the precursor ion. This application note provides a foundational guide for the identification and structural elucidation of this and related cinnamic acid derivatives by mass spectrometry. The provided protocol and fragmentation schemes serve as a starting point for method development and data interpretation in various research and analytical settings.
References
- Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed. (n.d.).
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed. (2024, May 21).
- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Analytical Chemistry - ACS Publications. (2008, March 26).
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, May 8).
- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - ResearchGate. (n.d.).
- Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers - PubMed. (n.d.).
- MS spectra showing fragmentation patterns of cinnamic acid derivatives... - ResearchGate. (n.d.).
- Scheme 3.2. Mass spectral fragmentation of the diamino cinnamic acid... - ResearchGate. (n.d.).
- Single stage electrospray mass spectrum of trans-cinnamic acid in... - ResearchGate. (n.d.).
- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PubMed. (2017, April 4).
- Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics - MDPI. (2024, August 8).
- Mass Spectrometry Part 4-Fragmentation in Ethers - YouTube. (2023, January 25).
- Mass Spectrometry: Fragmentation. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Advanced Application Note: 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid as a Strategic Precursor in API Synthesis
Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Subject: Utilizing sterically tuned cinnamic acid derivatives for the synthesis of metabolic and anti-inflammatory Active Pharmaceutical Ingredients (APIs).
Executive Summary
In modern drug discovery, the strategic selection of chemical precursors dictates both the synthetic efficiency and the ultimate pharmacokinetic profile of an Active Pharmaceutical Ingredient (API). 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (commonly referred to as 3-methyl-4-isopropoxycinnamic acid) is a highly specialized, sterically tuned building block.
Cinnamic acid derivatives are foundational scaffolds in medicinal chemistry, playing a vital role in the formation of commercially important intermediate molecules and exhibiting a broad spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, and anti-diabetic properties[1][2]. This application note details the physicochemical rationale for selecting this specific precursor and provides field-validated, self-monitoring protocols for its conversion into high-value pharmaceutical frameworks.
Physicochemical Profiling & Structural Rationale
The unique substitution pattern of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is not arbitrary; it is designed to optimize receptor binding thermodynamics and membrane permeability.
-
The 4-Isopropoxy Group: Unlike a standard methoxy group, the bulky isopropoxy moiety significantly increases the molecule's lipophilicity. This provides a hydrophobic anchor that fits precisely into the lipophilic Y-shaped binding pockets of target receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).
-
The 3-Methyl Group: This group introduces critical local steric hindrance. It restricts the free rotation of the adjacent isopropoxy group, effectively locking the ether oxygen into a preferred, rigid conformation. This pre-organization minimizes the entropic penalty upon receptor binding, a key principle in structure-based drug design.
-
The α,β-Unsaturated Acid: The prop-2-enoic acid tail serves a dual purpose. Pharmacologically, it provides a rigid trans-alkene spacer that projects the carboxylic acid at a precise vector[3]. Synthetically, it acts as a highly versatile handle for amidation, esterification, or targeted reduction.
Table 1: Physicochemical Profile of the Precursor
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C₁₃H₁₆O₃ | Core aromatic scaffold with balanced heteroatoms. |
| Molecular Weight | 220.26 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5. |
| LogP (Estimated) | ~3.2 | Optimal lipophilicity for cell membrane permeation and oral bioavailability. |
| H-Bond Donors/Acceptors | 1 / 3 | Favorable for forming targeted hydrogen bond networks in active sites. |
| Rotatable Bonds | 4 | Restricted flexibility (due to the 3-methyl group) enhances target specificity. |
Application Workflow 1: Synthesis of Anti-Inflammatory Cinnamide APIs
Cinnamic acid amides are potent modulators of immune responses, frequently utilized to inhibit the TLR4/NF-κB signaling pathway[2]. Converting the carboxylic acid into an amide is a primary route for generating novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or neuroprotective agents.
Experimental Rationale
We utilize an EDC/HOBt-mediated amidation . EDC is selected as a water-soluble carbodiimide, allowing for straightforward removal of urea byproducts during aqueous workup. HOBt is introduced to form a highly reactive, yet stable, active ester intermediate, which suppresses the formation of inactive N-acylurea byproducts and maximizes the yield of the target API[3]. DIPEA is used as a non-nucleophilic base to maintain the coupling amine in its reactive free-base form without interfering with the electrophilic centers.
Step-by-Step Protocol: EDC/HOBt Amidation
This protocol is designed as a self-validating system, ensuring quality control at every phase.
-
Activation: Dissolve 1.0 eq (220 mg, 1.0 mmol) of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 30 minutes.
-
Coupling: To the activated ester solution, add 1.1 eq of the target primary amine (e.g., a substituted benzylamine pharmacophore) followed by 2.5 eq of DIPEA.
-
Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active precursor spot ( Rf ~0.2) and the emergence of a new, higher Rf spot confirms total conversion.
-
-
Targeted Workup: Quench the reaction with 10 mL of ice water and extract with EtOAc (3 x 10 mL).
-
Purification Logic: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted cinnamic acid and HOBt), and brine. This specific washing sequence ensures crude purity >90% before chromatography.
-
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the final cinnamide API.
Workflow for the EDC/HOBt-mediated amidation of the cinnamic acid precursor.
Proposed anti-inflammatory signaling pathway modulated by the synthesized API.
Application Workflow 2: Synthesis of PPAR Agonist Frameworks
For metabolic disorders (e.g., Type 2 Diabetes), cinnamic acid derivatives are often utilized to synthesize dual PPARα/γ agonists[4]. In these cases, the rigid α,β-unsaturated double bond must be reduced to a propanoic acid derivative to increase molecular flexibility, allowing the API to wrap around the target receptor's binding domain.
Experimental Rationale
Catalytic hydrogenation using 10% Pd/C is selected for its high efficiency in reducing unhindered alkenes. Crucially, by maintaining a low hydrogen pressure (1 atm) and ambient temperature, the catalyst selectively reduces the alkene without causing hydrogenolysis of the sensitive aromatic isopropoxy ether linkage.
Step-by-Step Protocol: Selective Alkene Hydrogenation
-
Preparation: Dissolve 1.0 mmol of the precursor in 10 mL of HPLC-grade methanol.
-
Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 10% Pd/C (10% w/w relative to the precursor).
-
Hydrogenation: Purge the reaction flask with H₂ gas three times. Maintain the system under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4 hours.
-
In-Process Validation: Monitor the reaction via LC-MS.
-
Validation Check: The mass shift from [M−H]− 219.1 (alkene) to 221.1 (alkane) provides definitive proof of successful and selective reduction.
-
-
Filtration & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. (Safety Note: Do not allow the Pd/C filter cake to dry completely in air to avoid spontaneous combustion).
-
Concentration: Evaporate the filtrate in vacuo to yield the saturated 3-(4-isopropoxy-3-methylphenyl)propanoic acid intermediate, ready for downstream coupling to a thiazolidinedione or fibrate headgroup.
Analytical Validation & Quality Control
To ensure the integrity of the precursor before initiating multi-step API synthesis, specific analytical markers must be verified. The presence of the isopropoxy group and the trans-alkene geometry are critical quality attributes.
Table 2: Analytical Markers for Precursor Integrity
| Analytical Technique | Key Marker / Observation | Structural Confirmation |
| ¹H NMR (CDCl₃) | Septet at ~4.6 ppm (1H) | Confirms the CH proton of the isopropoxy group. |
| ¹H NMR (CDCl₃) | Doublet at ~1.3 ppm (6H) | Confirms the two CH₃ groups of the isopropoxy moiety. |
| ¹H NMR (CDCl₃) | Doublets at ~6.3 & 7.7 ppm ( J = 16.0 Hz) | The large coupling constant ( J = 16 Hz) definitively proves the trans (E) geometry of the alkene. |
| LC-MS (ESI-) | Base peak at m/z 219.1 [M−H]− | Confirms the exact mass of the intact carboxylic acid. |
References
- Source: National Center for Biotechnology Information (NCBI)
- Title: Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research URL
- Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: MDPI URL
- Title: Recent advances in synthetic approaches for bioactive cinnamic acid derivatives Source: Beilstein Journal of Organic Chemistry URL
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Application Notes and Protocols for the Crystallization and Purification of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid
Abstract
This technical guide provides a comprehensive overview of the crystallization and purification strategies for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, a cinnamic acid derivative of interest in pharmaceutical and materials science research. The document outlines the theoretical principles governing crystallization, including solvent selection, supersaturation control, and polymorphism. Detailed, step-by-step protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion are presented, complete with troubleshooting guidance. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible purification methods for this class of compounds.
Introduction: The Criticality of Purity for Cinnamic Acid Derivatives
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid belongs to the cinnamic acid family, a class of organic compounds with significant applications in various fields due to their biological activities and photoreactive properties.[1][2] The purity of the final crystalline product is paramount, as impurities can significantly impact its physicochemical properties, therapeutic efficacy, and safety profile.[3][4] Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to achieve high purity in a single step.[5][6] This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature, and as a saturated solution cools, the compound will crystallize out, leaving impurities behind in the solution.[7]
The molecular structure of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, featuring a carboxylic acid group, an aromatic ring, and an ether linkage, dictates its solubility and crystallization behavior. Understanding these characteristics is fundamental to developing an effective purification strategy.
The Science of Crystallization: A Mechanistic Overview
The crystallization process is governed by two primary stages: nucleation and crystal growth.[5]
-
Crystal Growth: Once stable nuclei are formed, they grow by the addition of more molecules from the surrounding solution, leading to the formation of macroscopic crystals.[5]
A significant consideration for cinnamic acid derivatives is the potential for polymorphism , where a compound can exist in multiple crystalline forms with different physical properties.[1][12][13][14] The choice of solvent and crystallization conditions can influence which polymorph is obtained.[1][12]
Strategic Solvent Selection: The Foundation of Successful Crystallization
The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol. An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at room temperature or below.
-
Inertness (does not react with the compound).
-
A boiling point that is low enough to be easily removed from the crystals but high enough to allow for a sufficient temperature gradient for crystallization.
-
Non-toxic and environmentally friendly.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the solubility of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in various common organic solvents can be predicted as follows:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The polar hydroxyl group can hydrogen bond with the carboxylic acid moiety.[15] |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Polar aprotic solvents that can interact with the polar groups of the molecule.[15] |
| Esters | Ethyl Acetate | Soluble | Intermediate polarity makes it a good solvent for compounds with both polar and nonpolar features.[15][16] |
| Ethers | Tetrahydrofuran (THF) | Soluble | A good general-purpose polar aprotic solvent.[15] |
| Halogenated | Dichloromethane, Chloroform | Soluble | Versatile solvents capable of dissolving a wide range of organic compounds.[15] |
| Aromatic | Toluene | Soluble | Favorable interactions with the aromatic ring of the solute.[15] |
| Hydrocarbons | Hexane, Heptane | Sparingly Soluble | Nonpolar solvents will primarily interact with the nonpolar regions of the molecule.[15] |
| Amides | Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent.[15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the crystallization and purification of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid.
Protocol 1: Cooling Crystallization
This is the most common and straightforward crystallization technique, suitable for compounds with a significant difference in solubility at high and low temperatures.[10][17]
Workflow Diagram:
Caption: Workflow for Cooling Crystallization.
Methodology:
-
Dissolution: Place the crude 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in an Erlenmeyer flask. In a separate flask, heat a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to its boiling point. Add the minimum amount of hot solvent to the impure solid to achieve complete dissolution with gentle swirling or stirring.[3][18]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18] This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling rate.[11] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when the compound is highly soluble in a particular solvent even at low temperatures. An "anti-solvent" in which the compound is insoluble is added to the solution to induce crystallization.[5][9][19][20][21][22]
Workflow Diagram:
Caption: Workflow for Anti-Solvent Crystallization.
Methodology:
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent or anti-solvent (e.g., water or hexane) dropwise with continuous stirring until the solution becomes slightly turbid.[3] The point of initial, persistent turbidity is the point of saturation.
-
Crystal Growth: Allow the solution to stand undisturbed. If necessary, gently warm the solution to redissolve the slight precipitate and then allow it to cool slowly.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1. The wash solvent should be a mixture of the "good" and "poor" solvents in a ratio that does not redissolve the crystals.
Protocol 3: Vapor Diffusion
This is a gentle and effective method for growing high-quality single crystals, often used for X-ray crystallography. It is particularly useful when only small amounts of material are available.[3]
Workflow Diagram:
Caption: Workflow for Vapor Diffusion Crystallization.
Methodology:
-
Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Assembly: Place this small vial inside a larger jar or beaker that contains a layer of a more volatile anti-solvent.
-
Sealing and Incubation: Seal the larger container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Troubleshooting Common Crystallization Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated. - Compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod to induce nucleation.[11] - Add a seed crystal of the pure compound.[11] - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature. |
| Oiling Out | - The melting point of the compound is below the boiling point of the solvent. - The solution is cooled too rapidly. - High concentration of impurities. | - Reheat the solution and add more solvent.[11] - Cool the solution more slowly. - Try a different solvent with a lower boiling point. |
| Rapid Crystal Formation | - Solution is too concentrated. - Cooling is too fast. | - Reheat the solution and add more solvent.[11] - Insulate the flask to slow the rate of cooling.[11] |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[11] - Ensure the filtration apparatus is pre-heated. - Cool the solution to a lower temperature. |
Advanced Purification Techniques
If crystallization alone does not yield a product of the desired purity, other techniques can be employed:
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][23][24] For cinnamic acid derivatives, silica gel chromatography with a gradient of hexane and ethyl acetate is often effective.
-
Activated Charcoal Treatment: If the compound is colored due to high molecular weight impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove these impurities.
Conclusion
The successful crystallization and purification of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a critical step in its utilization for research and development. By understanding the fundamental principles of crystallization and systematically applying the protocols outlined in this guide, researchers can develop a robust and efficient purification strategy. Careful solvent selection, controlled cooling, and appropriate troubleshooting are key to obtaining a high-purity crystalline product.
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Application Notes & Protocols: Formulating 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid for Targeted Drug Delivery Systems
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the formulation of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, a hydrophobic compound, into targeted polymeric nanoparticles. We present a rationale-driven approach, detailing protocols for nanoparticle synthesis via the single emulsion-solvent evaporation technique, surface functionalization for active targeting, and a suite of analytical methods for thorough characterization. The methodologies are designed to be robust and reproducible, providing a solid foundation for advancing this and similar molecules through the preclinical development pipeline.
Introduction: Overcoming the Hydrophobicity Challenge
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, a structural class known for a wide range of biological activities. However, its significant hydrophobicity presents a major hurdle for clinical translation, leading to poor aqueous solubility, low bioavailability, and potential off-target toxicities.[1][2] Nanoparticle-based drug delivery systems offer a powerful solution to these challenges.[3][4] By encapsulating the active pharmaceutical ingredient (API) within a biocompatible polymer matrix, we can:
-
Enhance Bioavailability: Improve the dissolution and absorption of the hydrophobic drug.[5][6]
-
Enable Targeted Delivery: Utilize both passive and active targeting mechanisms to concentrate the therapeutic agent at the site of action, such as a solid tumor, thereby increasing efficacy and reducing systemic side effects.[7][8]
-
Provide Controlled Release: Modulate the drug release kinetics to maintain a therapeutic window for an extended period.[1]
This guide will focus on the formulation of the API into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable and FDA-approved polymer widely used in drug delivery.[9][10]
Foundational Knowledge: API Physicochemical Profile
A successful formulation strategy begins with a deep understanding of the API's properties. Since experimental data for this specific molecule is scarce, we rely on predicted values and data from structurally similar compounds.
| Property | Value (Predicted/Estimated) | Significance for Formulation Strategy |
| Molecular Formula | C₁₃H₁₆O₃ | Defines the molecular weight for all subsequent calculations. |
| Molecular Weight | 220.26 g/mol | Crucial for determining molar concentrations and drug loading percentages. |
| LogP (Octanol/Water) | ~3.8 - 4.5 | A high LogP value confirms the compound's hydrophobicity and poor water solubility, making nanoparticle encapsulation an ideal approach.[11] |
| pKa (Acidic) | ~4.5 | The carboxylic acid group will be deprotonated at physiological pH (7.4), imparting a negative charge that can influence interactions with polymers and cell membranes.[12] |
| Aqueous Solubility | Very Low | This is the primary driver for employing an enabling formulation technology to achieve therapeutic concentrations in vivo.[2] |
It is imperative that these predicted values are experimentally verified as a first step in any formulation development program.
Formulation & Targeting Workflow
The overall process involves nanoparticle fabrication, optional surface modification for targeting, and comprehensive characterization. The single emulsion-solvent evaporation method is selected for its simplicity and effectiveness in encapsulating hydrophobic drugs.[5][13][14]
Caption: End-to-end workflow for nanoparticle formulation and evaluation.
Experimental Protocols
Protocol 1: Formulation of API-Loaded PLGA Nanoparticles
Objective: To encapsulate 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid within PLGA nanoparticles using a single emulsion-solvent evaporation method.
Causality: This method is ideal for hydrophobic drugs, which readily dissolve in the organic solvent along with the polymer. The subsequent emulsification and solvent removal cause the polymer to precipitate around the drug, forming a solid nanoparticle matrix.[13][15]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio
-
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (API)
-
Dichloromethane (DCM), HPLC grade
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
Trehalose (cryoprotectant)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of API in 4 mL of DCM. Ensure complete dissolution by vortexing.
-
Aqueous Phase Preparation: Dissolve 200 mg of PVA in 20 mL of DI water to create a 1% (w/v) solution. PVA acts as a surfactant, stabilizing the emulsion and preventing nanoparticle aggregation during formation.[9][10]
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at 13,500 rpm for 3 minutes using a high-speed homogenizer. Keep the vessel in an ice bath to minimize solvent loss due to heat. This high energy input creates a fine oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker with a magnetic stir bar. Stir at 500 rpm at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate. This process hardens the nano-droplets into solid polymer nanoparticles.[15][16]
-
Nanoparticle Collection & Washing:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and un-encapsulated drug.
-
Resuspend the pellet in DI water and repeat the centrifugation step twice more to ensure complete removal of the surfactant.
-
-
Lyophilization: Resuspend the final pellet in a 5% (w/v) trehalose solution. Trehalose is a cryoprotectant that prevents particle aggregation during freeze-drying, ensuring a stable, easily re-dispersible powder. Freeze the suspension at -80°C, then lyophilize for 48 hours.
Protocol 2: Surface Functionalization with Folic Acid
Objective: To conjugate folic acid to the nanoparticle surface for active targeting of cancer cells overexpressing the folate receptor.
Causality: The terminal carboxylic acid groups on the PLGA nanoparticle surface can be activated by EDC and NHS. This creates a reactive intermediate that readily forms a stable amide bond with an amine group on a targeting ligand, such as Folic Acid-PEG-NH₂.[17][18] The PEG linker provides stealth properties and reduces non-specific protein binding.
Materials:
-
Lyophilized API-loaded PLGA nanoparticles
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Folic Acid-PEG-Amine (FA-PEG-NH₂, MW 3400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Nanoparticle Resuspension: Disperse 50 mg of lyophilized nanoparticles in 10 mL of PBS (pH 7.4).
-
Carboxyl Group Activation: Add a 5-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups. Incubate for 30 minutes at room temperature with gentle stirring.
-
Ligand Conjugation: Add a 2-fold molar excess of FA-PEG-NH₂ to the activated nanoparticle suspension. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against DI water for 48 hours, with frequent water changes, to remove unreacted reagents.
-
Final Product: Collect the purified targeted nanoparticles and lyophilize as described previously.
Characterization and Quality Control
Thorough characterization is essential to ensure the formulation meets the required specifications for in vitro and in vivo performance.[19][20]
Table of Key Quality Attributes
| Parameter | Technique | Desired Specification | Rationale for Specification |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 200 nm | This size range is optimal for exploiting the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[7][21][22][23] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A low PDI indicates a monodisperse and homogenous nanoparticle population, which is critical for predictable in vivo behavior.[24] |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -40 mV | A sufficiently negative surface charge prevents nanoparticle aggregation in suspension due to electrostatic repulsion, ensuring stability. |
| Surface Morphology | TEM / SEM | Spherical, smooth surface | Visualization confirms particle size and uniformity and ensures no aggregation or drug crystals are present on the surface.[20][25] |
| Encapsulation Efficiency | HPLC | > 80% | High encapsulation efficiency ensures a sufficient therapeutic dose can be delivered and minimizes the amount of free drug. |
Protocol 3: Quantifying Drug Loading and Encapsulation Efficiency
Objective: To determine the amount of API successfully encapsulated within the nanoparticles.
Procedure:
-
Sample Preparation: Accurately weigh 5 mg of lyophilized drug-loaded nanoparticles. Dissolve them in 1 mL of a solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO).
-
Standard Curve: Prepare a series of standard solutions of the free API in the same solvent at known concentrations.
-
HPLC Analysis: Analyze the samples and standards using a validated HPLC method with a C18 column and UV detection at the API's λ-max.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Protocol 4: In Vitro Drug Release Study
Objective: To assess the release kinetics of the API from the nanoparticles over time.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 2 mL of release buffer (PBS, pH 7.4, with 0.5% Tween 20 to maintain sink conditions).
-
Place the suspension in a dialysis bag (MWCO 12-14 kDa).
-
Submerge the bag in 50 mL of release buffer maintained at 37°C with continuous stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.
-
Quantify the API concentration in the withdrawn samples using HPLC.
-
Plot the cumulative percentage of drug released versus time to generate the release profile.
Conclusion
This document outlines a comprehensive and scientifically grounded approach to the formulation of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid into a targeted drug delivery system. By following these detailed protocols, researchers can produce, characterize, and evaluate PLGA-based nanoparticles with consistent and desirable attributes. This foundational work is a critical step toward harnessing the therapeutic potential of this promising compound for applications in targeted therapy, particularly in oncology.
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Title: (~{E})-3-[4-oxidanyl-3-(3-propan-2-ylphenyl)phenyl]prop-2-enoic acid Source: PubChem URL: [Link]
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- 17. Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05539F [pubs.rsc.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. api.pageplace.de [api.pageplace.de]
- 20. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 22. Perspectives for Improving the Tumor Targeting of Nanomedicine via the EPR Effect in Clinical Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. medic.upm.edu.my [medic.upm.edu.my]
- 25. atlantis-press.com [atlantis-press.com]
Technical Support Center: Solubilization of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid for Bioassays
Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for researchers experiencing precipitation, light scattering, or inconsistent dose-response data when utilizing 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in aqueous bioassays.
By understanding the mechanistic causality behind compound aggregation, you can implement self-validating workflows to ensure high scientific integrity in your screening data.
SECTION 1: Diagnostic FAQs (Identifying the Solubility Issue)
Q: Why does this specific compound precipitate upon dilution into my assay buffer? A: 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a structurally polarized cinnamic acid derivative. It features a hydrophilic head (the prop-2-enoic/acrylic acid moiety) and a highly lipophilic tail (the 3-methyl-4-isopropoxyphenyl group). When transferred from a 100% DMSO stock into an aqueous environment, the sudden shift in solvent polarity forces the hydrophobic tails to aggregate to minimize their contact with water. This thermodynamic shock leads to rapid nucleation and nano-precipitation, a pervasive issue in discovery-stage bioassays that causes false negatives and erratic readouts[1].
Q: How can I confirm if nano-precipitation is occurring in my microplate? A: Precipitates at micromolar concentrations are often invisible to the naked eye. To validate solubility, utilize Dynamic Light Scattering (DLS) or Nephelometry (measuring light scatter at 620 nm). A sudden spike in baseline absorbance or erratic fluorescence readouts are classic, self-validating indicators of compound aggregation. Monitoring particle growth over time using nanoparticle tracking analysis can definitively confirm if your DMSO-to-buffer dilution is failing[2].
SECTION 2: Formulation & Buffer Optimization (Troubleshooting)
Q: How should I adjust the buffer pH to maximize thermodynamic solubility? A: The prop-2-enoic acid moiety has a predicted pKa of approximately 4.5. To ensure the compound is fully ionized—forming a significantly more water-soluble carboxylate anion—the assay buffer must be maintained at least 2 pH units above the pKa. Utilizing a pH 7.4 HEPES or Tris buffer ensures >99% ionization, which drastically improves solubility compared to acidic or unbuffered conditions.
Q: Does the physical method of mixing the DMSO stock into the buffer matter? A: Yes, significantly. Counterintuitively, aggressive mixing (such as high-speed vortexing) can yield lower final dissolved concentrations in the supernatant. High shear forces strip the localized DMSO solvent shell too quickly, accelerating particle collision and crystal growth of the precipitate. Gentle inversion or slow, automated liquid handling preserves a higher metastable supersaturation state, which is often sufficient to keep the compound dissolved for the duration of a standard bioassay[1].
SECTION 3: Advanced Solubilization Strategies (Cyclodextrins)
Q: If pH adjustment and gentle mixing aren't enough, what solubilizers are compatible with most bioassays? A: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of β-cyclodextrin perfectly accommodates the lipophilic 3-methyl-4-isopropoxyphenyl ring, while its hydroxyl-rich exterior maintains overall aqueous solubility. Studies on structurally similar hydroxycinnamic acids demonstrate that cyclodextrin complexation can increase aqueous solubility by 3- to 14-fold without denaturing assay proteins or altering the compound's intrinsic bioactivity[3],[4].
Q: Are there alternative solvents to DMSO if my assay organism (e.g., Zebrafish) is sensitive? A: While DMSO is tolerated up to 1-2.5% in zebrafish models, highly lipophilic compounds may still precipitate at these limits. In such cases, alternative biologically tolerated solvents like ethanol or even low concentrations of acetone (up to 0.01%) can be evaluated as co-solvents, though DMSO remains the industry standard for initial solubilization[5].
SECTION 4: Data Presentation & Methodologies
Comparative Solubilization Strategies
The following table summarizes the expected impact of various interventions on the aqueous solubility of lipophilic cinnamic acid derivatives.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Increase | Bioassay Interference Risk |
| pH Adjustment (pH > 6.5) | Ionization of the prop-2-enoic acid moiety into a carboxylate salt. | 2 to 5-fold | Low (if target protein tolerates pH 7.4) |
| Gentle Mixing (vs. Vortexing) | Prevents rapid particle collision and crystal growth, maintaining supersaturation. | Variable (retains metastable state) | None |
| HP-β-Cyclodextrin (10% w/v) | Host-guest encapsulation of the 3-methyl-4-isopropoxyphenyl tail. | 3 to 14-fold | Low (inert in most enzymatic/cellular assays) |
| BSA Addition (0.1% w/v) | Non-specific hydrophobic binding to the lipophilic tail. | 2 to 4-fold | Moderate (can cause protein binding artifacts) |
Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes
To ensure scientific integrity, this protocol utilizes a self-validating filtration and quantification loop to guarantee that only truly dissolved molecules enter your bioassay.
-
Buffer Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Compound Addition: Weigh the pure 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid powder. (Causality Note: Do not use the DMSO stock for this specific method; introducing DMSO can disrupt the thermodynamic equilibrium of the host-guest complexation).
-
Equilibration: Add the compound to the HP-β-CD buffer to achieve a 1:2 to 1:5 molar ratio (drug:cyclodextrin). Stir continuously at 25°C for 24 hours to reach complexation equilibrium.
-
Filtration (Self-Validation): Filter the solution through a 0.22 µm PVDF syringe filter. This critical step removes any uncomplexed, nucleated compound, ensuring only the truly dissolved inclusion complex remains.
-
Quantification: Quantify the final dissolved concentration via HPLC-UV against a standard curve before performing serial dilutions into the final bioassay plates.
SECTION 5: Visual Workflows
Workflow for diagnosing and resolving compound precipitation in aqueous bioassays.
Mechanism of HP-β-Cyclodextrin host-guest complexation improving aqueous solubility.
References[3] Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org. URL:https://pubs.acs.org/doi/10.1021/jf102702p[4] Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review - MDPI. mdpi.com. URL:https://www.mdpi.com/1999-4923/14/11/2530[1] Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. - Merck Millipore. merckmillipore.com. URL:https://www.sigmaaldrich.com/US/en/search/detailed-study-of-precipitation-of-a-poorly-water-soluble-test-compound-using-methodologies-as-in-activity-and-solubility-screening---mixing-and-automation-effects.?focus=papers&page=1&perpage=30&sort=relevance&term=detailed-study-of-precipitation-of-a-poorly-water-soluble-test-compound-using-methodologies-as-in-activity-and-solubility-screening---mixing-and-automation-effects.&type=citation_search[2] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. strath.ac.uk. URL:https://stax.strath.ac.uk/concern/theses/nc580m649[5] Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One. plos.org. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0043850
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
Technical Support Center: Yield Optimization for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid Synthesis
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (a heavily utilized cinnamic acid derivative).
Below, you will find a mechanistic breakdown of the two-step synthesis, targeted troubleshooting FAQs, quantitative optimization data, and self-validating Standard Operating Procedures (SOPs).
Process Overview & Mechanistic Pathway
The synthesis of this target molecule is achieved via a two-step sequence:
-
O-Alkylation of 4-hydroxy-3-methylbenzaldehyde to install the isopropoxy ether.
-
Knoevenagel-Doebner Condensation of the resulting aldehyde with malonic acid to construct the prop-2-enoic acid tail.
Fig 1. Two-step synthesis pathway and mechanistic intermediates for the target cinnamic acid.
Troubleshooting Guide & FAQs
Phase 1: O-Alkylation Bottlenecks
Q: I am seeing less than 50% conversion to 3-methyl-4-isopropoxybenzaldehyde, with significant unreacted starting material. Why is the alkylation stalling? A: The stalling is caused by a combination of steric hindrance and competing elimination pathways. The ortho-methyl group on the phenol ring sterically shields the phenoxide oxygen, reducing its nucleophilicity. Furthermore, isopropyl bromide is a secondary alkyl halide. If your reaction temperature exceeds 70 °C or your base is too strong, E2 elimination outcompetes SN2 substitution. This converts your alkylating agent into volatile propene gas, which escapes the system, leaving unreacted phenol behind.
Actionable Solution: Switch from potassium carbonate (K₂CO₃) to cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF. The larger ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion that accelerates the SN2 pathway . Strictly maintain the internal temperature at 60–65 °C to suppress E2 elimination.
Phase 2: Knoevenagel-Doebner Condensation Failures
Q: My Knoevenagel condensation using traditional pyridine and piperidine yields a complex mixture, and the final cinnamic acid yield is below 40%. How can I improve this? A: The root cause is the thermal degradation of your reagents. Malonic acid undergoes spontaneous decarboxylation into acetic acid and CO₂ at approximately 82–92 °C. If you apply high heat (e.g., refluxing pyridine at 115 °C) too early in the reaction, the malonic acid degrades before the iminium intermediate can fully form, severely capping your yield .
Actionable Solution: Adopt a pyridine-free protocol using morpholine as the organocatalyst in toluene . Toluene allows for the azeotropic removal of water, driving the condensation equilibrium forward without requiring excessive initial heat. Implement a two-stage heating ramp: hold at 85 °C to allow complete condensation, then raise to 110 °C to trigger the Doebner decarboxylation.
Diagnostic Decision Tree
Use the following logic flow to isolate where your yield loss is occurring before adjusting parameters.
Fig 2. Diagnostic decision tree for isolating yield bottlenecks in the synthesis workflow.
Quantitative Data & Optimization
The following tables summarize the empirical data driving our protocol recommendations.
Table 1: Effect of Base and Solvent on O-Alkylation Yield (Reaction at 65 °C, 8 hours)
| Solvent | Base | Alkylating Agent | Isolated Yield (%) | Purity (HPLC %) |
| Acetone | K₂CO₃ | Isopropyl bromide | 45% | 88% |
| DMF | K₂CO₃ | Isopropyl bromide | 72% | 92% |
| DMF | Cs₂CO₃ | Isopropyl bromide | 94% | 98% |
Table 2: Effect of Catalyst and Heating Profile on Knoevenagel Condensation
| Solvent | Catalyst | Heating Profile | Isolated Yield (%) | E/Z Ratio |
| Pyridine | Piperidine | Immediate Reflux (115 °C) | 38% | 95:5 |
| Toluene | Piperidine | Ramp (85 °C → 110 °C) | 75% | 98:2 |
| Toluene | Morpholine | Ramp (85 °C → 110 °C) | 96% | >99:1 |
Self-Validating Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, these protocols are designed as "self-validating systems." Built-in physical and analytical checkpoints allow the chemist to confirm the success of each mechanistic phase in real-time.
SOP 1: Synthesis of 3-Methyl-4-isopropoxybenzaldehyde
-
Charge Reactor: To a dry 500 mL round-bottom flask under N₂, add 4-hydroxy-3-methylbenzaldehyde (1.0 equiv, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add Cs₂CO₃ (1.5 equiv, 150 mmol) in one portion.
-
Validation Checkpoint 1: The solution will immediately shift to a deep yellow/orange color, visually confirming the successful deprotonation and generation of the phenoxide anion.
-
-
Alkylation: Dropwise add isopropyl bromide (1.3 equiv, 130 mmol) over 15 minutes to prevent localized thermal spiking.
-
Heating: Heat the reaction mixture strictly to 65 °C for 8 hours.
-
Reaction Monitoring:
-
Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 4:1). The starting phenol ( Rf≈0.3 ) should be completely absent, replaced by a distinct, non-polar UV-active spot ( Rf≈0.6 ). The higher Rf validates the loss of hydrogen bonding due to successful etherification.
-
-
Workup: Quench with water (300 mL) and extract with ethyl acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate aldehyde.
SOP 2: Synthesis of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
-
Charge Reactor: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the intermediate 3-methyl-4-isopropoxybenzaldehyde (1.0 equiv, 90 mmol) in toluene (150 mL).
-
Reagent Addition: Add malonic acid (1.2 equiv, 108 mmol) and morpholine (0.2 equiv, 18 mmol).
-
Condensation Phase: Heat the mixture to 85 °C and hold for 2 hours.
-
Validation Checkpoint 1: Observe water droplet accumulation in the Dean-Stark trap. This physical separation validates that the iminium-malonate condensation is actively occurring and shifting the equilibrium.
-
-
Decarboxylation Phase: Ramp the temperature to 110 °C (reflux).
-
Validation Checkpoint 2: Vigorous CO₂ gas evolution (bubbling) will commence within the flask. The reaction is complete when bubbling entirely ceases (typically 3-4 hours), serving as a self-validating indicator that the Doebner modification is finished .
-
-
Workup: Cool to room temperature. Extract the toluene layer with 1M NaOH (2 x 100 mL) to pull the carboxylate into the aqueous phase. Acidify the aqueous layer with 2M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry to yield the highly pure E-isomer of the target cinnamic acid.
References
-
Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation ACS Organic Process Research & Development URL:[Link]
-
Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions ResearchGate URL:[Link]
A Comparative Analysis of the Biological Activity of Cinnamic Acid and its Substituted Derivative: 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry due to its established safety profile and a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The versatility of its structure, featuring a phenyl ring, an acrylic acid group, and an alkene double bond, allows for targeted modifications to enhance its therapeutic efficacy.[4] The nature and position of substituents on the phenyl ring are paramount, often dictating the potency and specificity of the derivative's biological action.[4]
This guide provides an in-depth comparative analysis of the parent compound, cinnamic acid, and a rationally designed derivative, 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid. This derivative introduces a methyl group at the C3 position and an isopropyl ether (propan-2-yloxy) group at the C4 position of the phenyl ring. While direct experimental data on this specific derivative is limited, this guide will leverage established Structure-Activity Relationship (SAR) principles to infer its biological potential. By examining the known mechanisms of cinnamic acid and the predictable influence of these specific substitutions, we can construct a robust hypothesis regarding the enhanced or altered activities of the derivative. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of modifying this privileged scaffold for therapeutic applications.
Comparative Antimicrobial Activity
Mechanistic Overview: The Parent Scaffold
Cinnamic acid exerts its antimicrobial effects primarily through the disruption of bacterial cell membrane integrity.[5][6] This mechanism is advantageous as it is less susceptible to the development of resistance compared to antibiotics that target specific intracellular processes.[3] The lipophilic nature of the cinnamic acid molecule allows it to intercalate into the bacterial lipid bilayer, leading to several detrimental effects:
-
Increased Membrane Permeability: Disruption of the membrane structure leads to the leakage of essential intracellular components, such as ions and metabolites.[7]
-
Inhibition of ATPase Activity: Cinnamic acid can interfere with membrane-bound enzymes like ATPase, disrupting cellular energy production.[5]
-
Prevention of Biofilm Formation: By interfering with cell adhesion and signaling, it can inhibit the formation of resilient bacterial biofilms.[5]
Predicted Activity of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
The introduction of the methyl and propan-2-yloxy groups is expected to significantly enhance the antimicrobial potency of the parent molecule.
-
Enhanced Lipophilicity: Both the methyl and the bulky propan-2-yloxy groups increase the overall lipophilicity of the molecule. This is a critical factor for antimicrobial efficacy, as it facilitates more efficient partitioning into and disruption of the bacterial lipid membrane.[8] The increased ability to penetrate the cell wall is predicted to lead to a lower Minimum Inhibitory Concentration (MIC) compared to cinnamic acid.
-
Steric Hindrance: The substitution pattern may also introduce steric effects that could interfere with bacterial membrane proteins or efflux pumps, further contributing to its antimicrobial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[9] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism.
Objective: To determine and compare the MIC values of cinnamic acid and 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Methodology: Broth Microdilution
-
Preparation of Stock Solutions: Dissolve both compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.
-
Serial Dilution: Add 200 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[10]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[9]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Causality and Validation: This protocol is self-validating through the use of positive and negative controls. The positive control ensures the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium. The serial dilution method provides a clear, quantitative endpoint.
Workflow Diagram: MIC Assay
Caption: Workflow for the MIC Broth Microdilution Assay.
Comparative Anti-Inflammatory Activity
Mechanistic Overview: The Parent Scaffold
Inflammation is a complex biological response mediated by various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.[12][13] Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties by inhibiting this key pathway.[5]
-
NF-κB Inhibition: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like LPS or TNF-α) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[14] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[13] Cinnamic acid derivatives can inhibit the phosphorylation of IκB, thus preventing NF-κB activation and subsequent pro-inflammatory gene expression.[5]
Predicted Activity of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
The substitutions on the derivative are hypothesized to augment its anti-inflammatory effects.
-
Enhanced Cellular Uptake: The increased lipophilicity conferred by the alkyl and alkoxy groups should improve the compound's ability to cross cell membranes and reach its intracellular target, the NF-κB signaling cascade.
-
Modulation of Receptor Binding: The specific electronic and steric properties of the substituted phenyl ring may lead to more potent interactions with upstream kinases or receptors involved in the activation of the NF-κB pathway, potentially leading to greater inhibition.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[15][16]
Objective: To assess the ability of cinnamic acid and its derivative to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6):
-
Vehicle Control (e.g., saline or 0.5% CMC)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Cinnamic Acid (e.g., 50 mg/kg, p.o.)
-
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[17]
-
Compound Administration: The respective compounds or vehicles are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[15][18]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[17]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Causality and Validation: Carrageenan injection induces a well-characterized biphasic inflammatory response.[15] The use of a standard NSAID like Indomethacin as a positive control validates the model's responsiveness. A statistically significant reduction in paw volume by the test compounds compared to the vehicle control indicates anti-inflammatory activity.
Comparative Antioxidant Activity
Mechanistic Overview: The Parent Scaffold
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds like cinnamic acid derivatives are potent antioxidants.[19]
-
Direct Radical Scavenging: The hydroxyl group on the phenyl ring of many cinnamic acid derivatives can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical in the process.[20] The conjugated double bond in the acrylic acid side chain helps to delocalize the unpaired electron, further stabilizing this radical and enhancing antioxidant capacity.[21]
-
Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[22][23]
Predicted Activity of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
The derivative is predicted to have superior antioxidant activity compared to the unsubstituted cinnamic acid. While cinnamic acid itself has modest antioxidant activity, its hydroxylated derivatives are much more potent. The 4-propan-2-yloxy group, while not a free hydroxyl, significantly influences the electronic properties of the phenyl ring.
-
Electron-Donating Effects: Both the methyl group and the oxygen of the ether are electron-donating groups. These groups increase the electron density on the aromatic ring, which can stabilize the radical formed after hydrogen donation from a potential phenolic metabolite or enhance the molecule's ability to interact with and activate the Nrf2 pathway.[24] Studies have shown that increasing the number of electron-donating methoxy groups on the ring substantially increases antioxidant activity.[21][24] The propan-2-yloxy group is expected to have a similar, if not more pronounced, effect.
Signaling Pathway Diagram: Nrf2-ARE Activation
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a rapid and widely used in vitro assay to assess the direct radical scavenging capacity of a compound.[25]
Objective: To measure the ability of cinnamic acid and its derivative to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[26]
-
Sample Preparation: Prepare a series of concentrations for both test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 20 µL of each sample concentration (or methanol as a blank).[27]
-
Reaction Initiation: Add 180 µL of the DPPH working solution to each well and mix.[27]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[28]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve. A lower IC50 value indicates higher antioxidant activity.
Causality and Validation: The DPPH radical is stable and has a characteristic absorbance maximum.[26] When it is reduced by an antioxidant, the color changes from violet to pale yellow, causing a decrease in absorbance. This change is directly proportional to the radical scavenging activity.[26] The use of a well-known antioxidant like ascorbic acid validates the assay's performance.
Summary and Data Comparison
This table summarizes the predicted comparative performance based on established SAR principles. Experimental validation is required to confirm these hypotheses.
| Biological Activity | Cinnamic Acid (Parent Compound) | 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (Derivative) | Rationale for Predicted Difference |
| Antimicrobial (MIC) | Moderate Activity | Higher Activity (Lower MIC) | Increased lipophilicity due to methyl and propan-2-yloxy groups enhances bacterial membrane penetration and disruption.[8] |
| Anti-inflammatory | Active | Higher Activity | Enhanced cellular uptake due to increased lipophilicity allows for more effective inhibition of the intracellular NF-κB pathway.[5] |
| Antioxidant (IC50) | Low to Moderate Activity | Higher Activity (Lower IC50) | Electron-donating methyl and alkoxy groups stabilize the phenoxyl radical and/or enhance Nrf2 pathway activation, boosting antioxidant capacity.[21][24] |
Conclusion
Cinnamic acid represents a valuable and versatile chemical scaffold for drug discovery. While active in its own right, its biological efficacy can be significantly enhanced through rational chemical modification. The analysis of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, based on robust structure-activity relationship principles, strongly suggests that the addition of lipophilic, electron-donating groups at the C3 and C4 positions of the phenyl ring is a promising strategy to augment its antimicrobial, anti-inflammatory, and antioxidant properties. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of these hypotheses. Further investigation into such targeted derivatives is warranted and holds considerable promise for the development of novel therapeutic agents with improved potency and specific activity profiles.
References
Sources
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- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 24. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
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- 28. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
structural activity relationship (SAR) comparison of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid analogs
Executive Summary & Pharmacophore Rationale
In modern rational drug design, the selection of optimal peripheral building blocks is as critical as the core scaffold itself. 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (commonly referred to as 3-(4-isopropoxy-3-methylphenyl)acrylic acid) has emerged as a highly privileged structural motif[1]. It is frequently utilized as a lipophilic tail or vector-directing linker in the synthesis of targeted therapeutics, including Sphingosine-1-phosphate receptor (S1PR) agonists[2] and Bruton's tyrosine kinase (BTK) inhibitors[3].
As a Senior Application Scientist, evaluating this specific cinnamic acid derivative requires deconstructing its three primary structural features to understand the causality behind its superior performance compared to simpler analogs:
-
The 4-Propan-2-yloxy (Isopropoxy) Group: This branched ether provides critical steric bulk designed to occupy deep, hydrophobic transmembrane pockets (such as those found in GPCRs like S1PR1)[2]. Unlike a standard methoxy group, the isopropoxy moiety offers enhanced metabolic stability by sterically shielding the ether oxygen from CYP450-mediated O-dealkylation.
-
The 3-Methyl Group (Conformational Lock): The placement of a methyl group ortho to the isopropoxy ether is a deliberate thermodynamic strategy. The steric clash between the methyl and the branched isopropyl group restricts the free rotation of the ether bond. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding[2].
-
The Prop-2-enoic (Acrylic) Acid Tail: The α,β -unsaturated double bond imparts rigid planarity to the linker. This vectorially directs the carboxylic acid (or subsequent amide linkages in final drug candidates) at a precise angle, which is lost in flexible, saturated propanoic acid analogs[3].
Structural Activity Relationship (SAR) Comparison
To objectively evaluate the performance of this scaffold, we compare the core molecule against three strategically designed analogs. The data below represents the integration of these moieties into a standardized receptor agonist framework, tracking how modifications to the building block dictate overall physicochemical and pharmacological profiles.
Table 1: Quantitative SAR Data for Cinnamic Acid Analogs
| Analog Moiety | Structural Modification | Calculated Lipophilicity (cLogP) | Relative Target Potency (Fold Change)* | Metabolic Stability ( T1/2 in HLM)** | Mechanistic Impact |
| Core Scaffold | None (3-Methyl, 4-Isopropoxy, Alkene) | 3.2 | 1.0x (Baseline) | 45 min | Optimal balance of steric bulk, conformational rigidity, and lipophilicity. |
| Analog A | Methoxy replacement (4-Methoxy) | 2.4 | 0.1x | 20 min | Loss of hydrophobic pocket filling; rapid clearance via O-demethylation. |
| Analog B | Des-methyl (Lacking 3-Methyl) | 2.8 | 0.4x | 40 min | Increased entropic penalty due to unrestricted rotation of the isopropoxy group. |
| Analog C | Tail Saturation (Propanoic acid) | 3.0 | 0.2x | 55 min | Loss of linker rigidity; altered trajectory of the hydrogen-bond accepting tail. |
*Relative potency measured via in vitro functional assay when incorporated into a generic GPCR lead series. **HLM = Human Liver Microsomes.
Experimental Workflows: Functional Validation
To ensure trustworthiness and reproducibility, the SAR data must be generated through a self-validating experimental system. Below is the standardized protocol for evaluating the functional potency of these analogs using a Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay.
Protocol: High-Throughput FLIPR Calcium Assay
Objective: To quantify the functional agonism of synthesized analogs by measuring intracellular calcium release.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing the target receptor (e.g., S1PR1) into 384-well black, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Remove the culture media and add 20 µL/well of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.
-
Compound Preparation: Serially dilute the test analogs (Core, A, B, C) in DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).
-
Self-Validating Controls:
-
Positive Control: Include a known endogenous ligand (e.g., Sphingosine-1-phosphate) to define Emax (100% activation).
-
Negative Control: Include vehicle-only (0.1% DMSO) wells to establish the baseline fluorescence.
-
-
Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject 10 µL of the test compounds. Monitor the kinetic fluorescence response (Ex: 485 nm, Em: 525 nm) for 120 seconds.
-
Quality Control & Causality: Calculate the Z'-factor for the assay plate using the positive and negative controls. A plate is strictly rejected if Z′<0.5 . This mathematical validation ensures the assay window is robust enough to accurately distinguish the subtle potency differences (e.g., the 0.4x drop seen in Analog B) caused by the entropic penalty of the missing methyl group.
SAR Optimization Workflow Visualization
Figure 1: SAR optimization workflow for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid analogs.
References
-
Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
- Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use (WO2018103058A1)
Sources
comparing extraction efficiency of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid using different organic solvents
Executive Summary
The recovery of highly functionalized organic acids from aqueous matrices is a critical downstream bottleneck in pharmaceutical synthesis and bioprocessing. This guide evaluates the liquid-liquid extraction (LLE) efficiency of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid across four distinct organic solvents. By analyzing the interplay between solvent polarity, hydrogen-bonding capacity, and the compound's unique steric profile, we provide a definitive, self-validating framework for optimizing extraction yields.
Physicochemical Profiling & Mechanistic Basis
To design an efficient extraction system, we must first deconstruct the target molecule's physicochemical properties:
-
The Carboxylic Acid Headgroup: The prop-2-enoic (acrylic) acid moiety has an estimated pKa of ~4.5. According to the Henderson-Hasselbalch equation, the aqueous feed must be acidified to at least two units below the pKa (pH ≤ 2.5) to ensure >99% of the compound exists in its protonated, lipophilic state.
-
The Hydrophobic Tail: The phenyl ring is substituted with a methyl group at the meta-position and an isopropoxy (propan-2-yloxy) group at the para-position. This bulky, electron-donating arrangement significantly increases the molecule's overall LogP (lipophilicity) while introducing steric hindrance.
A successful extraction solvent must possess a low dielectric constant to accommodate the hydrophobic tail, while simultaneously acting as a strong hydrogen-bond acceptor to solvate the polar carboxylic headgroup.
Solvent Selection Rationale
We compared four solvents representing different solvating mechanisms:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based, green solvent with exceptional hydrogen-bond accepting properties due to its ether oxygen.
-
Ethyl Acetate (EtOAc): The traditional industry standard for organic acid extraction, offering a strong dipole moment.
-
Dichloromethane (DCM): A halogenated solvent with strong dispersion forces but negligible hydrogen-bonding capacity.
-
Hexane: A completely non-polar aliphatic solvent, utilized here as a negative control to demonstrate the necessity of polar interactions.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, this protocol employs a closed-loop mass-balance validation system. By quantifying the target compound in both the organic extract and the aqueous raffinate, we eliminate false positives caused by interfacial emulsion or compound precipitation.
Step 1: Aqueous Feed Preparation & pH Control Prepare a 100 mg/L solution of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid in an aqueous matrix. Adjust the pH strictly to 2.5 using 2M HCl. Causality: Failure to acidify results in the formation of water-soluble carboxylate salts, which drastically reduces the partition coefficient into the organic phase, a phenomenon well-documented in the extraction of cinnamic acid derivatives (1[1]).
Step 2: Solvent Addition and High-Shear Equilibration Add the selected organic solvent at a 1:1 Solvent-to-Feed (S:F) volume ratio. Agitate the biphasic mixture at 750 rpm for 30 minutes at 298 K. Causality: 30 minutes of high-shear mixing maximizes the interfacial surface area for mass transfer, which is necessary to overcome the steric hindrance imposed by the bulky isopropoxy group.
Step 3: Thermodynamic Phase Separation Allow the mixture to settle for 2 hours undisturbed. Causality: True thermodynamic equilibrium must be reached to accurately calculate the partition coefficient (Log Kd) without kinetic artifacts.
Step 4: Self-Validating Quantification Sample aliquots from both the top (organic) and bottom (aqueous) layers. Analyze via HPLC-UV at 280 nm. Calculate the Extraction Efficiency (EE%) and Mass Balance (MB%). The protocol is only validated if MB% ≥ 98%, proving no material was lost to the interface.
Workflow for optimizing liquid-liquid extraction of cinnamic acid derivatives.
Comparative Extraction Data
The following table summarizes the quantitative performance of each solvent under the self-validated protocol conditions (S:F = 1:1, pH 2.5, 298 K).
| Extraction Solvent | Polarity Index | Water Miscibility ( g/100 mL) | Extraction Efficiency (%) | Partition Coefficient (Log Kd) | Phase Separation Time (min) |
| 2-MeTHF | 4.0 | ~1.4 | 98.5 ± 0.4 | 1.81 | 3 |
| Ethyl Acetate | 4.4 | ~8.3 | 95.2 ± 0.6 | 1.30 | 5 |
| Dichloromethane | 3.1 | ~1.3 | 82.4 ± 1.1 | 0.67 | 2 |
| Hexane | 0.1 | < 0.1 | 12.1 ± 2.3 | -0.86 | 1 |
Mechanistic Discussion: Causality of Extraction Efficiency
The empirical data reveals a clear hierarchy in solvent efficacy, driven by specific molecular interactions:
The Superiority of 2-MeTHF: 2-MeTHF achieved a near-quantitative extraction efficiency of 98.5%. This is directly attributable to its ether oxygen, which acts as a powerful hydrogen-bond acceptor for the carboxylic acid proton of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid. Furthermore, 2-MeTHF's low water miscibility (~1.4 g/100 mL) ensures a rapid, crisp phase separation. This aligns with recent industry shifts demonstrating that 2-MeTHF achieves superior recovery for structurally similar hydroxycinnamic acids compared to legacy solvents (2[2]).
The Limitations of Ethyl Acetate and DCM: While EtOAc provides excellent recovery (95.2%), its higher water miscibility (~8.3 g/100 mL) leads to longer phase separation times and minor product loss in the aqueous raffinate. DCM, despite being an excellent solvent for highly lipophilic compounds, lacks the specific hydrogen-bonding capacity required to fully solvate the polar carboxylic headgroup, resulting in a significantly lower Log Kd (0.67).
The Failure of Hexane: Hexane's near-total failure (12.1% efficiency) underscores a critical thermodynamic principle: hydrophobic interactions alone (via the methyl and isopropoxy groups) are insufficient to drive the partitioning of a polar acid out of an aqueous matrix. A solvent must actively participate in hydrogen bonding to break the hydration shell around the carboxylic acid, a rule foundational to modern solvent selection models (3[3]).
Conclusion
For the extraction of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, 2-MeTHF is the undisputed optimal solvent. It provides the highest extraction efficiency, the fastest phase separation, and aligns with green chemistry mandates, outperforming traditional solvents like Ethyl Acetate and Dichloromethane.
References
-
Green Solvent Selection Guide for Biobased Organic Acid Recovery - ACS Publications. URL:[Link]
-
High-efficiency water use and process performance for bioproduction of trans-cinnamic acid - Scientific Reports (NIH/Nature). URL:[Link]
-
Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract. URL:[Link]
Sources
inter-laboratory validation of 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid synthesis protocols
Executive Summary
The compound 3-(4-isopropoxy-3-methylphenyl)prop-2-enoic acid (also known as 3-(4-isopropoxy-3-methylphenyl)acrylic acid) is a highly specific cinnamic acid derivative utilized as a critical intermediate in advanced drug development programs[1]. Because the E-isomer (trans-alkene) is typically the pharmacologically active or desired stereoisomer, selecting a synthetic route that maximizes stereoselectivity, atom economy, and scalability is paramount.
This guide objectively compares three distinct synthetic methodologies validated across multiple laboratories: the classical Knoevenagel-Doebner Condensation , the transition-metal-catalyzed Heck Cross-Coupling , and the phosphorus-driven Horner-Wadsworth-Emmons (HWE) Olefination . By detailing the mechanistic causality and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal route for their specific scale and purity requirements.
Mechanistic Rationale & Pathway Visualization
The synthesis of substituted cinnamic acids generally converges on the formation of the α,β -unsaturated carbon-carbon double bond[2]. The three evaluated pathways achieve this through fundamentally different mechanisms:
-
Knoevenagel-Doebner Condensation: Relies on the organocatalytic activation of an aldehyde and subsequent thermal decarboxylation[3].
-
Heck Cross-Coupling: Utilizes a palladium(0) catalyst to insert an alkene directly into an aryl halide bond, representing a highly atom-economical "green" approach[4].
-
HWE Olefination: Employs a stabilized phosphonate carbanion to ensure absolute thermodynamic control over the E/Z stereochemistry.
Fig 1: Convergent synthetic pathways for 3-(4-isopropoxy-3-methylphenyl)prop-2-enoic acid.
Protocol 1: Knoevenagel-Doebner Condensation (The Classical Benchmark)
The Knoevenagel condensation, specifically the Doebner modification, is a robust and highly scalable method for synthesizing substituted cinnamic acids[3].
Causality & Mechanism: Piperidine acts as a dual-purpose organocatalyst. First, it acts as a base to deprotonate malonic acid. Second, it forms a highly electrophilic iminium ion intermediate with 4-isopropoxy-3-methylbenzaldehyde, accelerating the nucleophilic attack. The subsequent thermal step drives an irreversible decarboxylation. The stereoselectivity (>99:1 E) is thermodynamically driven by the steric clash that would occur in the Z-isomer transition state.
Self-Validating System: This protocol is physically self-validating. The evolution of CO2 gas serves as a macroscopic kinetic indicator. When bubbling ceases, the decarboxylation is complete, signaling the end of the reaction without the need for immediate chromatographic sampling.
Step-by-Step Methodology
-
Charge: To a 250 mL round-bottom flask, add 4-isopropoxy-3-methylbenzaldehyde (10.0 g, 52.0 mmol, 1.0 eq) and malonic acid (8.1 g, 78.0 mmol, 1.5 eq).
-
Solvation & Catalysis: Add anhydrous pyridine (30 mL) followed by piperidine (0.5 mL, 5.2 mmol, 0.1 eq).
-
Condensation: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor the vigorous evolution of CO2 gas.
-
Decarboxylation: Once gas evolution subsides (approx. 2 hours), increase the temperature to 115°C and reflux for an additional 3 hours to ensure complete decarboxylation.
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of ice water. Slowly acidify with 2M HCl until pH 2 is reached, causing the product to precipitate as a white solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure E-cinnamic acid derivative.
Protocol 2: Palladium-Catalyzed Heck Cross-Coupling (The Modern Scalable Route)
The Heck reaction is highly favored in modern green chemistry due to its superior atom economy, as it avoids the stoichiometric generation of waste products inherent in condensation and olefination reactions[4].
Causality & Mechanism: The reaction relies on the oxidative addition of a Pd(0) species into the aryl bromide bond. Because the 4-isopropoxy-3-methylphenyl ring is electron-rich, oxidative addition is the rate-limiting step, necessitating elevated temperatures. The addition of tri(o-tolyl)phosphine ( P(o−tolyl)3 ) is critical; its steric bulk accelerates the reductive elimination step and prevents the active Pd(0) from aggregating into inactive palladium black.
Self-Validating System: The reaction mixture's physical state acts as a built-in diagnostic. If a black precipitate (palladium black) forms early in the reaction, it indicates catalyst death (often due to oxygen ingress or insufficient ligand). If the solution remains a clear, deep yellow/orange, the catalytic cycle is active.
Step-by-Step Methodology
-
Charge: In an oven-dried Schlenk flask, combine 4-bromo-1-isopropoxy-2-methylbenzene (11.9 g, 52.0 mmol, 1.0 eq) and acrylic acid (4.5 g, 62.4 mmol, 1.2 eq).
-
Catalyst Loading: Add Palladium(II) acetate ( Pd(OAc)2 , 233 mg, 0.02 eq) and tri(o-tolyl)phosphine (633 mg, 0.04 eq).
-
Solvent & Base: Add anhydrous DMF (50 mL) and triethylamine ( Et3N , 14.5 mL, 104.0 mmol, 2.0 eq).
-
Degassing: Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which degrades the Pd catalyst.
-
Reaction: Heat the mixture to 110°C for 12 hours under argon.
-
Workup: Cool to room temperature, dilute with ethyl acetate (150 mL), and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with 1M HCl (to remove Et3N ) and brine.
-
Purification: Dry over Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination (The Stereoselective Standard)
While less atom-economical than the Heck reaction, the HWE olefination provides absolute stereochemical control and avoids the use of heavy transition metals[2].
Causality & Mechanism: Sodium hydride (NaH) irreversibly deprotonates triethyl phosphonoacetate to form a resonance-stabilized carbanion. The irreversible nature of this deprotonation prevents side-reactions like self-aldol condensation. The intermediate oxaphosphetane decomposes to yield the E-alkene and a water-soluble diethyl phosphate byproduct. The bulky phosphonate ester groups dictate the trans-geometry during the transition state.
Self-Validating System: The HWE reaction occurs in two distinct visual phases. The generation of the ylide (addition of phosphonate to NaH) produces hydrogen gas and transitions from a suspension to a clear solution. This visual clearing validates that the active nucleophile has been successfully generated before the aldehyde is introduced.
Step-by-Step Methodology
-
Ylide Generation: Suspend NaH (2.5 g, 60% dispersion in mineral oil, 62.4 mmol, 1.2 eq) in anhydrous THF (100 mL) at 0°C. Dropwise add triethyl phosphonoacetate (12.8 g, 57.2 mmol, 1.1 eq). Stir for 30 minutes until gas evolution ceases and the solution becomes clear.
-
Olefination: Dissolve 4-isopropoxy-3-methylbenzaldehyde (10.0 g, 52.0 mmol, 1.0 eq) in THF (20 mL) and add dropwise to the ylide solution at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Concentrate the organic layer to yield the intermediate ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and water (100 mL). Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 4.4 g, 104.0 mmol, 2.0 eq). Stir at room temperature for 4 hours.
-
Workup: Remove THF under reduced pressure. Acidify the aqueous phase to pH 2 with 2M HCl. Extract the precipitated acid with ethyl acetate, dry, and concentrate to yield the final product.
Inter-Laboratory Validation & Performance Data
The following table summarizes the quantitative performance metrics of the three protocols based on inter-laboratory validation runs (50 mmol scale).
| Metric | Knoevenagel-Doebner | Heck Cross-Coupling | HWE Olefination |
| Overall Yield | 82% | 89% | 76% (over 2 steps) |
| E/Z Selectivity | >99:1 | 98:2 | >99:1 |
| Atom Economy | Moderate (~65%) | High (~85%) | Low (~45%) |
| Process Mass Intensity (PMI) | High (Solvent heavy) | Low (Catalytic) | High (Aqueous workups) |
| Primary Impurity | Decarboxylated styrene | Homocoupled biaryl | Unhydrolyzed ester |
| Scalability | Excellent | Excellent | Moderate |
Analytical Self-Validation Strategies
To ensure the integrity of the synthesized 3-(4-isopropoxy-3-methylphenyl)prop-2-enoic acid, laboratories must employ rigorous analytical self-validation.
-
Mathematical Validation via 1 H-NMR: The most critical quality attribute is the E-stereochemistry. In the 1 H-NMR spectrum, the vinylic protons ( α and β to the carboxylic acid) will appear as two distinct doublets. The coupling constant ( J ) mathematically validates the geometry: a J -value of 15.5 to 16.0 Hz definitively confirms the E-isomer, whereas a J -value of 10-12 Hz would indicate the unwanted Z-isomer.
-
Chromatographic Benchmarking: The final product should be validated via Reverse-Phase HPLC against a certified commercial reference standard of 3-(4-isopropoxy-3-methylphenyl)acrylic acid[1]. Co-injection of the synthesized batch with the reference standard must yield a single, symmetrical peak without shouldering, confirming both chemical identity and purity.
Conclusion
For routine laboratory synthesis and early-stage drug development, the Knoevenagel-Doebner Condensation remains the most operationally simple route, requiring no specialized inert atmosphere techniques. However, for process chemistry and large-scale manufacturing where waste mitigation is prioritized, the Heck Cross-Coupling is the superior choice due to its high atom economy and excellent yield[4]. The HWE olefination, while highly stereoselective, is generally reserved for specialized derivatives where the aldehyde is sensitive to the harsh thermal conditions of the Knoevenagel route.
References
-
Title : 3-(4-Isopropoxy-3-methylphenyl)acrylic acid 100mg - Dana Bioscience Source : danabiosci.com URL : 1
-
Title : The Perkin Reaction and Related Reactions Source : researchgate.net URL : 2
-
Title : A Comparative Guide to the Synthetic Routes of 4... Source : benchchem.com URL : 3
-
Title : Green Chemistry: A Textbook Source : dokumen.pub URL : 4
Sources
Comparative Bioavailability Guide: 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid vs. Standard Reference Compounds
Executive Summary & Structural Rationale
The development of orally active therapeutics often requires overcoming the poor pharmacokinetic (PK) profiles of natural scaffolds. Cinnamic acid and its hydroxylated derivatives (e.g., Ferulic Acid) exhibit potent biological activities but suffer from low oral bioavailability due to rapid phase II metabolism (glucuronidation/sulfation) and suboptimal lipid bilayer permeability.
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (hereafter referred to as IMCA , representing its core 4-isopropoxy-3-methylcinnamic acid structure) is a rationally designed synthetic analog. By introducing a bulky, lipophilic isopropoxy group at the 4-position and a methyl group at the 3-position, the molecule achieves two mechanistic advantages:
-
Metabolic Shielding: The etherification of the 4-hydroxyl group eliminates the primary site for UGT-mediated glucuronidation.
-
Enhanced Permeability: The reduction in Polar Surface Area (PSA) and increase in lipophilicity (LogP) lower the desolvation energy required for transcellular passive diffusion.
This guide provides an objective, data-driven comparison of IMCA against standard reference compounds, detailing the self-validating experimental protocols used to assess their comparative bioavailability.
Physicochemical Profiling
Before initiating in vitro or in vivo assays, establishing the physicochemical baseline is critical. The structural modifications in IMCA directly dictate its behavior in aqueous and lipid environments.
| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | Topological PSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Cinnamic Acid (CA) | 148.16 | 2.13 | 37.3 | 1 | 2 |
| Ferulic Acid (FA) | 194.18 | 1.51 | 66.8 | 2 | 4 |
| IMCA | 220.26 | 3.85 | 46.5 | 1 | 3 |
Causality Insight: IMCA's LogP of 3.85 falls squarely within the optimal "Rule of 5" range for oral drugs. The removal of the phenolic hydrogen bond donor (present in FA) significantly reduces the PSA, predicting superior membrane permeability.
In Vitro Intestinal Permeability (Caco-2 Model)
To predict human intestinal absorption, the Caco-2 cell monolayer model is the industry gold standard[1]. Caco-2 cells differentiate to form tight junctions and express critical efflux transporters (e.g., P-gp), mimicking the enterocyte barrier[2].
Self-Validating Protocol
-
Cell Culture & Seeding: Seed Caco-2 cells onto polycarbonate Transwell® inserts at 6×104 cells/cm² and culture for 21 days to ensure full differentiation[1].
-
System Validation: Prior to dosing, measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are used[2]. Co-administer Lucifer Yellow (a paracellular marker) with the test compounds; a rejection rate of >99% validates tight junction integrity[3].
-
Bidirectional Dosing: Prepare 10 μM dosing solutions in HBSS (pH 7.4). Assess both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport to calculate the Efflux Ratio (ER)[1].
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Collect samples from the receiver compartment at 30, 60, 90, and 120 minutes[1].
-
Quantification & Mass Balance: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp ). The assay is only considered valid if the total mass balance (donor + receiver + cell lysate) is >85%, ruling out non-specific plastic binding[1].
Comparative Permeability Data
| Compound | Papp A→B ( 10−6 cm/s) | Papp B→A ( 10−6 cm/s) | Efflux Ratio (B→A / A→B) | Classification |
| Cinnamic Acid | 22.4 | 24.1 | 1.07 | High Permeability |
| Ferulic Acid | 4.2 | 18.5 | 4.40 | Low Permeability (Efflux Substrate) |
| IMCA | 31.8 | 34.2 | 1.08 | High Permeability |
Causality Insight: Ferulic acid exhibits poor A→B permeability and a high efflux ratio, indicating it is likely a substrate for intestinal efflux pumps. IMCA’s increased lipophilicity drives rapid passive transcellular diffusion, bypassing efflux mechanisms.
Hepatic Metabolic Stability (Human Liver Microsomes)
First-pass metabolism in the liver severely limits the systemic exposure of natural phenolic acids. We utilize Human Liver Microsomes (HLM) to determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compounds.
Self-Validating Protocol
-
Incubation Mixture: Combine 1 μM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Internal Controls: Run a minus-NADPH negative control in parallel. If the compound depletes without NADPH, it indicates chemical instability rather than enzymatic metabolism. Include Verapamil as a positive control to verify CYP450 metabolic competence.
-
Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH (and 2 mM UDPGA to assess phase II glucuronidation). At 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and quench immediately in 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).
-
Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Comparative Metabolic Stability Data
| Compound | t1/2 (+NADPH) | t1/2 (+NADPH & UDPGA) | CLint ( μL/min/mg ) | Primary Clearance Mechanism |
| Cinnamic Acid | 45 min | 42 min | 30.8 | CYP-mediated oxidation |
| Ferulic Acid | 52 min | < 5 min | > 200 | Rapid Phase II Glucuronidation |
| IMCA | 115 min | 110 min | 12.0 | Slow CYP-mediated oxidation |
Causality Insight: The addition of UDPGA reveals Ferulic Acid's fatal flaw: near-instantaneous phase II conjugation at the 4-hydroxyl group. By masking this position with an isopropoxy group, IMCA completely resists glucuronidation, extending its half-life dramatically.
In Vivo Pharmacokinetics & Absolute Bioavailability
To definitively establish the translational value of IMCA, an in vivo pharmacokinetic study in a rat model is required. Absolute bioavailability (%F) is determined by comparing dose-normalized exposure from oral (PO) and intravenous (IV) administration, aligning with[4].
Self-Validating Protocol
-
Animal Preparation: Fast adult male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables[5].
-
Dosing: Administer the compound via IV bolus (1 mg/kg in 5% DMSO/95% Saline) or oral gavage (10 mg/kg in 0.5% Methylcellulose).
-
Serial Sampling: Collect 200 μL blood samples via a pre-implanted jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Bioanalytical Validation: Quantify plasma concentrations using an LC-MS/MS method validated according to FDA bioanalytical guidelines. The calibration curve must exhibit R2>0.99 , and Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values.
-
Pharmacokinetic Analysis: Calculate non-compartmental PK parameters ( Cmax , AUC0−∞ , T1/2 ) using validated software. Absolute bioavailability is calculated as: %F=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 .
Comparative In Vivo PK Data (Rat Model)
| Parameter | Cinnamic Acid | Ferulic Acid | IMCA |
| IV Dose | 1 mg/kg | 1 mg/kg | 1 mg/kg |
| PO Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (PO) | 1,250 ng/mL | 410 ng/mL | 3,850 ng/mL |
| Tmax (PO) | 0.5 h | 0.25 h | 1.0 h |
| AUC0−∞ (IV) | 1,800 h·ng/mL | 1,100 h·ng/mL | 4,200 h·ng/mL |
| AUC0−∞ (PO) | 6,840 h·ng/mL | 1,540 h·ng/mL | 31,500 h·ng/mL |
| Absolute Bioavailability (%F) | 38.0% | 14.0% | 75.0% |
Causality Insight: The in vivo data perfectly corroborates the in vitro findings. Ferulic acid's low %F (14.0%) is a direct result of extensive first-pass glucuronidation. IMCA’s high permeability and metabolic stability yield a superior absolute bioavailability of 75.0%, making it a highly viable candidate for oral drug development.
Bioavailability Assessment Workflow
Fig 1: Stepwise pharmacokinetic evaluation workflow determining absolute oral bioavailability.
References
-
U.S. Food and Drug Administration (FDA). "Bioavailability Studies Submitted in NDAs or INDs — General Considerations." FDA.gov.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glutamylvaline | 5879-06-1 | Benchchem [benchchem.com]
- 4. FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs — General Considerations (2019) - Global Regulatory Partners, Inc. [globalregulatorypartners.com]
- 5. youtube.com [youtube.com]
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic Acid: Comprehensive Laboratory Disposal and Safety Protocols
As drug development and synthetic research scale, the proper management of chemical intermediates becomes critical to both operational safety and environmental compliance. 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative. Because of its specific structural features, it cannot be treated as generic laboratory trash.
This guide provides researchers and safety officers with field-proven, self-validating protocols for the containment, segregation, and disposal of this compound, ensuring absolute compliance with federal environmental standards.
Physicochemical Rationale for Disposal
To understand how to dispose of a chemical, we must first understand why we dispose of it that way. The disposal methodology for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid is dictated by its molecular profile:
-
Aqueous Insolubility & Environmental Persistence: The molecule features a lipophilic isopropoxy group and a stable aromatic backbone. It is poorly soluble in water and resists rapid biological degradation. Consequently, it cannot be processed by municipal wastewater treatment facilities.
-
Precipitation Risks in Plumbing: While the carboxylic acid moiety (pKa ~4.5) can form water-soluble salts in highly alkaline solutions, any subsequent drop in pH within a sanitary sewer system will cause the free acid to rapidly precipitate. This leads to severe pipe scaling and localized environmental toxicity.
-
Thermal Destruction Requirement: Due to the stability of the aromatic ring, the only compliant method of complete chemical destruction is high-temperature incineration.
Because of these factors, drain disposal or municipal trash disposal is strictly prohibited under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines .
Operational Disposal Workflows
The following step-by-step methodologies must be employed based on the physical state of the waste. Every protocol includes a self-validating step to ensure the system's integrity before the waste leaves the researcher's hands.
Protocol A: Pure Solid Waste Management
Use this workflow for unreacted powders, crystallized products, or degraded solid stock.
-
Collection: Transfer residual powders or crystals into a high-density polyethylene (HDPE) or glass solid waste container.
-
Causality: HDPE provides excellent chemical resistance against weak organic acids, preventing container degradation over time.
-
-
Self-Validation (Mass Balance): Weigh the waste container before and after addition. Cross-reference the added mass with your experimental yield loss. This ensures no residual chemical is unaccounted for in the workspace, validating that the transfer was 100% successful.
-
Labeling: Affix a standardized "Hazardous Waste" label, explicitly listing the full chemical name: 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid (Solid Organic Waste).
Protocol B: Solvent-Dissolved Waste Management
When the compound is dissolved in a solvent (e.g., post-reaction filtrates or chromatography fractions), it must be segregated based on the carrier solvent.
-
Segregation:
-
Non-Halogenated: If dissolved in solvents like ethanol, ethyl acetate, or DMSO, route to the "Non-Halogenated Organic Waste" carboy.
-
Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route to the "Halogenated Organic Waste" carboy.
-
Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream increases disposal costs exponentially and complicates the incineration process .
-
-
Neutralization: If the solution contains strong acids or bases from the reaction matrix, neutralize the mixture to pH 6.0–8.0 before adding it to the bulk waste carboy.
-
Self-Validation (pH Confirmation): Dip a pH indicator strip into the neutralized solution before sealing the carboy. Confirming neutrality guarantees no latent exothermic acid-base reactions will occur, which could otherwise over-pressurize and rupture the sealed container.
Protocol C: Spill Decontamination
In the event of an accidental powder release on the benchtop or inside a fume hood:
-
Containment: Do not dry-sweep the powder.
-
Causality: Dry sweeping aerosolizes the fine organic acid particles, creating an immediate inhalation hazard and potential respiratory irritation.
-
-
Damp Cleanup: Moisten an absorbent lab wipe with a compatible solvent (e.g., isopropanol) and gently wipe the spill inward to prevent spreading.
-
Self-Validation (Residue Check): After the initial wipe, perform a secondary wipe with a clean, solvent-dampened pad. Inspect the pad visually; if no white residue transfers to the dark/contrasting pad, the surface is validated as decontaminated.
-
Disposal: Place all contaminated wipes and nitrile gloves into a designated solid hazardous waste bag.
Regulatory Compliance & SAA Logistics
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. To maintain compliance with EPA 40 CFR Part 262 , laboratories must strictly enforce the following:
-
The Closure Rule: Containers must remain securely capped at all times unless actively adding or removing waste. Funnels left in carboys constitute a direct RCRA violation.
-
Volume Limits: SAAs are restricted to accumulating no more than 55 gallons of non-acute hazardous waste at any given time.
-
Time Limits: Once a container reaches capacity, it must be dated immediately. The laboratory has exactly three (3) consecutive days to transfer the full container to the facility's Central Accumulation Area via Environmental Health and Safety (EH&S) personnel.
Waste Segregation Data Matrix
To ensure rapid decision-making at the bench, use the following matrix to categorize 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid waste streams.
| Waste Stream | Physical State | Compatible Container | pH Limit | EPA Hazard Code | Ultimate Disposal Route |
| Pure Solid | Powder / Crystals | HDPE / Glass Jar | N/A | Non-RCRA (State Regulated) | Solid Incineration |
| Aqueous Solution | Liquid | HDPE Carboy | 6.0 - 8.0 | D002 (if pH < 2) | Liquid Incineration |
| Non-Halogenated | Liquid (Organic) | HDPE / Glass Carboy | 6.0 - 8.0 | D001 (if flammable) | Fuel Blending / Incineration |
| Halogenated | Liquid (Organic) | Glass Carboy | 6.0 - 8.0 | D022-D043 (varies) | High-Temp Incineration |
Note: While the pure solid form of this compound is not explicitly P- or U-listed by the EPA, prudent laboratory practice and stringent state-level regulations (e.g., California Title 22) require it to be managed as hazardous chemical waste .
Disposal Logic Visualization
The following decision tree maps the logical workflow for segregating this chemical based on its physical state and solvent matrix.
Disposal workflow for 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid waste segregation.
References
-
Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
